6-Fluoro-2-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRFRZVCOWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496867 | |
| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18605-16-8 | |
| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2-methyl-3-nitropyridine (CAS 18605-16-8), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and safety information. A generalized synthesis protocol is provided based on established methods for analogous compounds. Furthermore, its crucial role as a versatile intermediate in the development of pharmacologically active agents is discussed.
Chemical and Physical Properties
This compound is a functionalized pyridine derivative with the molecular formula C₆H₅FN₂O₂.[1] Its structure incorporates a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. These substituents provide multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.[2] The compound typically appears as a solid.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18605-16-8 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluoro-6-methyl-5-nitropyridine, 6-Fluoro-3-nitro-2-picoline | [1] |
| Appearance | Solid | [3] |
| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform. | [3] |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | [3] |
Spectroscopic Data
Table 2: Spectroscopic Data
| Technique | Data | Source |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are used to confirm the structure. | [4] |
| Mass Spectrometry (MS) |
Detailed spectral data with peak assignments are not publicly available and would require experimental determination.
Synthesis
A common and reliable method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine.[4] This malonic ester synthesis approach is a versatile method for forming carbon-carbon bonds.
General Experimental Protocol: Malonic Ester Synthesis
This protocol describes a generalized procedure for the synthesis of 2-methyl-3-nitropyridines, which can be adapted for this compound.
Step 1: Nucleophilic Substitution with Diethyl Malonate
To a stirred suspension of a suitable base (e.g., sodium hydride or potassium carbonate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), diethyl malonate is added dropwise. After the initial reaction ceases, a solution of the starting material, 2-chloro-6-fluoro-3-nitropyridine, in the same solvent is added. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the diethyl (6-fluoro-3-nitro-pyridin-2-yl)malonate intermediate.[4]
Step 2: Hydrolysis and Decarboxylation
The resulting malonic ester derivative is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in an aqueous solution of a strong acid, such as sulfuric acid. The hydrolysis of the ester groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative, yields the final product, this compound.[4]
Caption: General synthesis workflow for 2-methyl-3-nitropyridines.
Reactivity and Applications in Drug Discovery
The chemical structure of this compound provides it with exceptional synthetic utility. The fluorine atom can modulate the electronic properties and bioavailability of a target molecule. The nitro group activates the pyridine ring for nucleophilic substitution and can also be reduced to an amino group, opening up further synthetic possibilities. The methyl group can also participate in various reactions.[2]
This compound is a valuable intermediate in the pharmaceutical industry for the synthesis of drug candidates targeting a range of diseases.[2] The pyridine scaffold is a common feature in many biologically active molecules.
Role as a Key Building Block
This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
Caption: Reactivity and applications of this compound.
Safety and Handling
This compound is associated with certain health hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an essential building block for the creation of complex and pharmacologically relevant molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoro-6-methyl-3-nitropyridine Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-Fluoro-2-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the known physical properties of 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physical characteristics.
Physical and Chemical Properties
This compound is a fluorinated heterocyclic compound with the molecular formula C₆H₅FN₂O₂.[1] It is recognized for its role as a versatile building block in organic synthesis. The presence of a fluorine atom, a methyl group, and a nitro group on the pyridine ring imparts specific reactivity, making it a valuable precursor for more complex molecules.[2]
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Physical State | Light yellow to yellow to orange clear liquid (at 20°C) | |
| Boiling Point | 85 °C at 5 mmHg | - |
| Flash Point | 95 °C | - |
| Specific Gravity | 1.35 (20/20) | - |
| Refractive Index | 1.52 | - |
| Purity | >97.0% (GC) | |
| CAS Number | 18605-16-8 | [1] |
Storage and Handling: It is recommended to store this compound at room temperature, preferably in a cool, dark place below 15°C. The compound is light and air-sensitive and should be stored under an inert gas.
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are likely employed. The following are general procedures for determining boiling point and refractive index.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For a compound like this compound, which has a boiling point recorded under reduced pressure, vacuum distillation is the standard method.
General Protocol for Boiling Point Determination by Distillation:
-
A small quantity of the liquid is placed in a distillation flask.
-
The flask is connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the setup to measure the pressure.
-
The flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded, along with the corresponding pressure from the manometer.[3]
For smaller sample sizes, the Thiele tube method is a common alternative.[4]
2.2. Determination of Refractive Index
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, as it passes through that substance.[5] A digital refractometer is a modern instrument used for this measurement.
General Protocol for Refractive Index Measurement using a Digital Refractometer:
-
Calibrate the instrument, typically with distilled water.
-
Place a small drop of the liquid sample onto the prism of the refractometer.
-
The instrument will automatically measure and display the refractive index at a specific temperature, usually 20°C.[6]
Role in Synthesis
This compound is a valuable intermediate in organic synthesis due to its distinct functional groups, which allow for a variety of chemical transformations. The presence of the nitro group, for instance, facilitates nucleophilic substitution reactions.[7] This reactivity makes it a key component in the synthesis of various pharmaceutical and agrochemical compounds.[2]
The following diagram illustrates the logical relationship of this compound as a versatile chemical building block.
Caption: Versatility of this compound in Synthesis.
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methyl-3-nitropyridine
This technical guide provides a comprehensive exploration of a viable synthetic pathway for 6-fluoro-2-methyl-3-nitropyridine, a valuable fluorinated heterocyclic compound for researchers, scientists, and professionals in drug development. This document outlines a two-step synthesis commencing with the nitration of 2-amino-6-methylpyridine, followed by a Balz-Schiemann reaction to introduce the fluorine atom. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathway are presented to facilitate a thorough understanding and practical application of this process.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The initial step involves the electrophilic nitration of 2-amino-6-methylpyridine. The resulting aminonitropyridine intermediate is then converted to the target fluoro-compound via the Balz-Schiemann reaction, which involves diazotization of the amino group followed by thermal decomposition in the presence of a fluoride source.
It is important to note that the regioselectivity of the initial nitration step on the 2-amino-6-methylpyridine starting material is crucial in determining the final product's isomeric structure. Based on established directing effects of substituents on the pyridine ring, the nitro group is anticipated to be introduced at the 5-position, ortho to the activating amino group. Consequently, the likely product of this synthetic route is 2-fluoro-6-methyl-5-nitropyridine . This guide will proceed with the synthesis of this isomer.
Caption: Proposed two-step synthesis pathway.
Experimental Protocols and Data
This section provides detailed experimental procedures for the two key stages of the synthesis, along with tabulated quantitative data for easy reference and comparison.
Step 1: Nitration of 2-Amino-6-methylpyridine
The first step is the synthesis of 2-amino-6-methyl-5-nitropyridine through the nitration of 2-amino-6-methylpyridine.
Experimental Protocol:
-
Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.
-
Slowly add 2.0 g of 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Subsequently, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (1:1 by volume) dropwise to the reaction mixture, ensuring the temperature is maintained at or below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 11 hours.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Neutralize the solution with a concentrated ammonia solution until a precipitate forms.
-
Extract the product with ethyl acetate. The organic layer is then washed with a dilute ammonia solution.
-
Concentrate the organic layer to yield the solid product, 2-amino-6-methyl-5-nitropyridine.[1]
Quantitative Data for Nitration:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylpyridine | [1] |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |
| Reaction Temperature | 0 °C to 50 °C | [1] |
| Reaction Time | ~12 hours | [1] |
| Product | 2-Amino-6-methyl-5-nitropyridine | [1] |
| Yield | 75% | [1] |
Step 2: Balz-Schiemann Reaction of 2-Amino-6-methyl-5-nitropyridine
The second step involves the conversion of the amino group of 2-amino-6-methyl-5-nitropyridine to a fluoro group using the Balz-Schiemann reaction. This process consists of two main parts: diazotization and thermal decomposition.
Experimental Protocol:
Part A: Diazotization
-
Dissolve the 2-amino-6-methyl-5-nitropyridine intermediate in an aqueous solution of fluoroboric acid (HBF₄) at a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Stir the resulting mixture for 30-60 minutes at this low temperature to ensure the complete formation of the diazonium tetrafluoroborate salt.
Part B: Thermal Decomposition (Fluorodediazoniation)
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold ether.
-
Carefully dry the isolated salt.
-
Gently heat the dry diazonium salt in an inert, high-boiling point solvent until the evolution of nitrogen gas ceases. The temperature should be carefully controlled to avoid tar formation.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation or chromatography to obtain 2-fluoro-6-methyl-5-nitropyridine.
Quantitative Data for Balz-Schiemann Reaction:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methyl-5-nitropyridine | General Procedure |
| Key Reagents | HBF₄, NaNO₂ | [2] |
| Diazotization Temperature | 0-10 °C | General Procedure |
| Decomposition Temperature | Substrate dependent, requires careful optimization | [2] |
| Product | 2-Fluoro-6-methyl-5-nitropyridine | |
| Expected Yield | 40-70% (based on similar substrates) | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow.
References
Spectroscopic Data of 6-Fluoro-2-methyl-3-nitropyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.
Chemical Structure and Properties
This compound is a substituted pyridine with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[1] Its chemical structure is presented below.
Figure 1. Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.3 | d | ~8.0 | 1H | H-4 |
| ~7.2 | d | ~8.0 | 1H | H-5 |
| ~2.6 | s | - | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~135 | C-3 |
| ~115 | C-5 |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum has been recorded for this compound.[1] The characteristic absorption bands are detailed in the table below.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600-1580 | Strong | Aromatic C=C stretch |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | C-F stretch |
| ~850-800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Specific experimental mass spectrometry data is not publicly available. The predicted molecular ion peak is presented below.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 156.03 | [M]⁺ |
Experimental Protocols
The following sections describe standard experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using an ATR-FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
A standard protocol for obtaining the mass spectrum is as follows:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
Figure 2. General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2-methyl-3-nitropyridine is a key heterocyclic building block in organic synthesis, valued for its specific reactivity profile that enables the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in nucleophilic aromatic substitution (SNAr) reactions. This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its key transformations, and discusses its stability under various conditions.
Chemical and Physical Properties
This compound is a light yellow to orange liquid under standard conditions. Its structure, featuring a pyridine ring substituted with a fluorine atom, a methyl group, and a nitro group, dictates its chemical behavior. The fluorine at the 6-position acts as an excellent leaving group in nucleophilic aromatic substitution reactions, a reactivity that is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the 3-position.
| Property | Value | Source |
| CAS Number | 18605-16-8 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.12 g/mol | [1] |
| Appearance | Light yellow to orange clear liquid | |
| Purity | >97.0% (GC) | |
| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | |
| Storage Conditions | Store under inert gas, light and air sensitive |
Reactivity and Key Reactions
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the ortho-nitro group strongly activate the C6 position (to which the fluorine is attached) towards nucleophilic attack. This makes the fluorine atom an excellent leaving group.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 2-methyl-3-nitropyridin-6-amine derivatives. These products are often intermediates in the development of pharmaceuticals.
General Reaction Scheme:
Caption: SNAr with Amines.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-methyl-3-nitropyridin-6-amines
-
Reaction Setup: To a solution of an appropriate aniline (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, typically N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methyl-3-nitropyridin-6-amine.
Nucleophilic Aromatic Substitution (SNAr) with Thiols
Reactions with thiols proceed in a similar manner to those with amines, yielding 2-methyl-3-nitro-6-(substituted-thio)pyridines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Reaction Scheme:
Caption: SNAr with Thiols.
Experimental Protocol: General Procedure for the Synthesis of 2-Methyl-3-nitro-6-(substituted-thio)pyridines [2][3]
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in an anhydrous solvent such as DMF or tetrahydrofuran (THF).
-
Thiolate Formation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture, typically to between 50°C and 100°C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the pure thioether product.
Stability Studies
While specific forced degradation studies for this compound are not extensively reported in the literature, the stability of related nitropyridine derivatives can provide insights.[4][5] Nitropyridines are generally stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.[6][7][8]
General Considerations for Stability:
-
Hydrolytic Stability: Stability in aqueous media is pH-dependent. Under strongly acidic or basic conditions, hydrolysis of the fluoro group or degradation of the pyridine ring may occur, especially at elevated temperatures.[4][9]
-
Oxidative Stability: The presence of the nitro group suggests some resistance to oxidation, but strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products.[5]
-
Photostability: Aromatic nitro compounds can be light-sensitive. It is recommended to store this compound in a dark place.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures, but decomposition may occur at elevated temperatures.
Experimental Workflow for a Forced Degradation Study:
Caption: Forced Degradation Workflow.
Conclusion
This compound is a versatile and reactive intermediate, primarily utilized in SNAr reactions for the synthesis of various substituted pyridine derivatives. Its reactivity is well-defined by the activating nitro group and the excellent leaving group ability of the fluorine atom. While the compound is generally stable under standard storage conditions, care should be taken to avoid harsh environments such as strong acids or bases, high temperatures, and prolonged exposure to light to prevent degradation. The experimental protocols provided herein offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors. Further detailed kinetic and stability studies would be beneficial for a more complete understanding of its chemical properties.
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Stability studies of 5-fluorocytosine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Material Safety of 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 6-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information is intended to ensure the safe handling, storage, and disposal of this compound in a research and development setting. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols and safety workflows are visualized.
Section 1: Chemical and Physical Properties
This compound is a light yellow to orange clear liquid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H5FN2O2 | [1] |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Appearance | Light yellow to Yellow to Orange clear liquid | |
| Purity | >97.0% (GC) | |
| CAS Number | 18605-16-8 | [2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are detailed below.
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning[3]
Section 3: Toxicological Information
Section 4: Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the necessary precautions.
First Aid Measures
In case of exposure, immediate action is crucial. The following table summarizes the recommended first aid procedures.[1]
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and store under an inert gas.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Section 5: Potential Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as 2-methyl-3-nitropyridines. The proposed pathway involves the reaction of a corresponding 2-chloropyridine with diethyl malonate, followed by acidic hydrolysis and decarboxylation.
Disclaimer: This proposed synthesis is for informational purposes only and has not been experimentally validated from the provided search results. Any attempt to perform this synthesis should be done with extreme caution and under the supervision of a qualified chemist.
Section 6: Reactivity and Stability
This compound is stable under recommended storage conditions. However, it may react with strong oxidizing agents. The nitro group on the pyridine ring facilitates nucleophilic substitution reactions.
This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide to the Discovery and History of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant portion of FDA-approved drugs. The introduction of a nitro group to this heterocyclic core creates substituted nitropyridines, a class of compounds with a rich history and diverse applications in drug discovery and agrochemicals. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, making these compounds versatile intermediates for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for substituted nitropyridines, alongside their applications as modulators of critical signaling pathways.
Historical Perspective and Key Milestones
The history of pyridine chemistry dates back to the 19th century, with early investigations into the composition of coal tar. While impure pyridine was likely isolated earlier, its structure was proposed in the 1860s and 1870s by Wilhelm Körner and James Dewar, who suggested its analogy to benzene with a nitrogen atom replacing a C-H unit. The first synthesis of the parent pyridine ring was achieved by William Ramsay in 1876.
The development of synthetic routes to substituted pyridines soon followed. The Hantzsch pyridine synthesis, reported in 1881, provided a versatile method for the preparation of dihydropyridines, which could be subsequently oxidized to pyridines. Another significant early contribution was the Chichibabin pyridine synthesis in 1924, which allowed for the construction of the pyridine ring from aldehydes and ketones with ammonia.
The direct nitration of pyridine proved to be a significant challenge for early chemists due to the deactivation of the ring by the nitrogen atom, which is protonated under strongly acidic conditions. This deactivation makes electrophilic aromatic substitution difficult. However, the development of alternative synthetic strategies, such as the use of dinitrogen pentoxide (the Bakke procedure) and the functionalization of pre-existing substituted pyridines, has made a wide range of nitropyridine isomers accessible. These compounds have since become crucial building blocks in the synthesis of numerous biologically active molecules.
Key Synthetic Methodologies
The synthesis of substituted nitropyridines can be broadly categorized into two approaches: the direct nitration of a pre-formed pyridine ring and the construction of the nitropyridine ring from acyclic precursors.
Direct Nitration of Pyridines
Direct nitration of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.
Bakke Procedure (Nitration with Dinitrogen Pentoxide): A significant breakthrough in the direct nitration of pyridines was the development of the Bakke procedure. This method involves the reaction of pyridine or a substituted pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous sulfite or bisulfite leads to the formation of 3-nitropyridine in good yield.[1][2] The proposed mechanism involves a[3][4] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution.[1][2]
Synthesis from Substituted Pyridine Precursors
A common and versatile approach to synthesizing substituted nitropyridines is through the chemical modification of readily available pyridine derivatives.
Synthesis of 2-Chloro-5-nitropyridine: This important intermediate is often synthesized from 2-hydroxypyridine. The process involves nitration of 2-hydroxypyridine to yield 2-hydroxy-5-nitropyridine, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Synthesis of 2-Amino-5-nitropyridine: 2-Amino-5-nitropyridine is another key building block. It can be prepared by the nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid. Alternatively, it can be synthesized from 2-chloro-5-nitropyridine via nucleophilic aromatic substitution with ammonia.
Ring-forming Reactions
Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis produces dihydropyridines, modifications of this reaction can be used to synthesize nitropyridine derivatives. This typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, where one of the components contains a nitro group. The resulting dihydropyridine can then be oxidized to the corresponding nitropyridine.
Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives to form the pyridine ring. By using nitro-substituted starting materials, substituted nitropyridines can be obtained.
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. This reaction allows for the introduction of substituents at positions that are not easily accessible by other means. For 3-nitropyridine, VNS reactions can be used to introduce amino or alkyl groups at the 2- and 4-positions.[1]
Experimental Protocols
General Protocol for the Bakke Nitration of Pyridine
Materials:
-
Pyridine
-
Dinitrogen pentoxide (N₂O₅)
-
Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)
-
Organic solvent (e.g., dichloromethane)
-
Water
Procedure:
-
A solution of pyridine in an organic solvent is treated with a solution of dinitrogen pentoxide at low temperature (e.g., -10 °C to 0 °C) to form the N-nitropyridinium salt.
-
The reaction mixture is then added to an aqueous solution of a reducing agent like sulfur dioxide or sodium bisulfite.
-
The mixture is stirred and allowed to warm to room temperature.
-
The product, 3-nitropyridine, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the product.
Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Sodium hydroxide solution
Procedure:
-
A mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is heated at reflux.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a sodium hydroxide solution.
-
The precipitated product, 2-chloro-5-nitropyridine, is collected by filtration, washed with water, and dried.
Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Ammonia solution
Procedure:
-
2-Aminopyridine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Fuming nitric acid is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a period at a slightly elevated temperature (e.g., 45 °C).
-
The reaction mixture is then poured onto crushed ice, and the pH is adjusted to 6 with ammonia solution to precipitate the product.
-
The 2-amino-5-nitropyridine is collected by filtration, washed with water, and dried.
Quantitative Data
Table 1: Representative Yields for the Synthesis of Substituted Nitropyridines
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Pyridine | 3-Nitropyridine | N₂O₅, SO₂/H₂O | 77 | [1][2] |
| 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | POCl₃, PCl₅, heat | 76.9 - 95.3 | Internal Compilation |
| 2-Aminopyridine | 2-Amino-5-nitropyridine | HNO₃, H₂SO₄ | 75 - 91.7 | Internal Compilation |
| 2-Chloro-5-nitropyridine | 2-Amino-5-nitropyridine | NH₃, Cu₂O, 80 °C | 85 | Internal Compilation |
| 3-Nitropyridine | 2-Amino-5-nitropyridine | NH₃, KMnO₄ | 66 | [1] |
| 3-Nitropyridine | 2-Butylamino-5-nitropyridine | Butylamine, KMnO₄ | 92 | [1] |
Table 2: Biological Activity of Selected Substituted Nitropyridine Derivatives
| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |
| Substituted 2-aminopyridine derivative | JAK2 | 8.5 - 12.2 µM | Cancer | Internal Compilation |
| Substituted 3,5-diaminobenzamide | GSK-3β | Not specified | Cancer | [5] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (strand transfer) | 190 ± 30 µM | Antiviral | [6] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (3' processing) | 60 ± 15 µM | Antiviral | [6] |
| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | 90 ± 20 µM | Antiviral | [6] |
Table 3: Physicochemical Properties of Selected Nitropyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) |
| 2-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 35-40 | 0.3 |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 35-40 | 0.79 |
| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 48-50 | 0.3 |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 186-188 | 0.5 |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | 1.2 |
Substituted Nitropyridines in Drug Discovery: Targeting Signaling Pathways
Substituted nitropyridines are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The pyridine ring can mimic the phenyl group found in many kinase inhibitors, while the nitro group can be a key pharmacophoric feature or a precursor for other functional groups.
Inhibition of Janus Kinase 2 (JAK2)
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases.[7] Substituted 2-aminopyridine derivatives have been identified as potent inhibitors of JAK2.
Caption: JAK2-STAT3 signaling pathway and its inhibition by a substituted nitropyridine.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[8] Its dysregulation has been linked to several diseases, including cancer, Alzheimer's disease, and bipolar disorder. Substituted nitropyridines have been explored as scaffolds for the development of GSK-3 inhibitors.
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.
Drug Discovery and Development Workflow
The journey of a substituted nitropyridine from a laboratory curiosity to a potential therapeutic agent follows a well-defined drug discovery and development pipeline.
Caption: A generalized workflow for small molecule drug discovery and development.
This process begins with the identification and validation of a biological target. High-throughput screening (HTS) of compound libraries containing substituted nitropyridines can identify initial "hits." These hits then undergo a process of hit-to-lead optimization, where medicinal chemists synthesize and test analogues to improve potency and selectivity, establishing a structure-activity relationship (SAR). Promising lead compounds are further optimized to improve their ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. Successful preclinical candidates then move into clinical trials to assess their safety and efficacy in humans, with the ultimate goal of obtaining regulatory approval for use as a new medicine.[3][4][9][10]
Conclusion
Substituted nitropyridines represent a historically significant and synthetically versatile class of compounds. From the early challenges of their synthesis to their modern application as key building blocks in the development of targeted therapeutics, their journey highlights the continuous evolution of organic and medicinal chemistry. The ability to fine-tune their electronic and steric properties through substitution allows for the rational design of molecules with specific biological activities. As our understanding of complex signaling pathways deepens, the strategic use of the substituted nitropyridine scaffold will undoubtedly continue to contribute to the discovery of novel and effective therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 4214-76-0 | CAS DataBase [m.chemicalbook.com]
- 9. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 10. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
A-Technical-Guide-to-the-Theoretical-Study-of-Fluorinated-Pyridines'-Electronic-Properties
-An-In-depth-Whitepaper-for-Researchers-and-Drug-Development-Professionals-
This whitepaper provides a comprehensive technical overview of the theoretical methodologies used to study the electronic properties of fluorinated pyridines. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of these important heterocyclic compounds. The guide details common quantum chemical calculation protocols, summarizes key quantitative data on electronic properties, and illustrates the fundamental concepts and workflows involved in these theoretical studies.
1.-Introduction
Fluorinated N-heterocycles are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine into a pyridine ring can dramatically alter its physical, chemical, and biological properties, including stability, basicity, and intermolecular interactions.[1] These changes stem from fluorine's unique electronic characteristics: it is the most electronegative element, yet it is a relatively small atom with minimal steric hindrance.[2][3] Consequently, fluorination provides a powerful tool to fine-tune molecular properties for specific applications, such as enhancing metabolic stability and bioavailability of drug candidates or modifying the electronic characteristics of organic materials.[4]
Theoretical and computational studies are indispensable for understanding and predicting the effects of fluorination.[5] By employing quantum chemical methods, researchers can gain detailed insights into how the number and position of fluorine substituents influence the electronic structure of the pyridine ring. This knowledge is crucial for the rational design of novel pharmaceuticals and advanced materials.
2.-Theoretical-Methodologies
The investigation of the electronic properties of fluorinated pyridines predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy for medium-sized organic molecules.[6][7][8]
2.1.-Density-Functional-Theory-(DFT)
DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the central quantity is the electron density rather than the complex many-electron wavefunction.[9] A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals : The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-established choice for organic molecules, often providing reliable results for geometries and electronic properties.[10][11][12][13]
-
Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of a calculation is highly dependent on the basis set used. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed.[14] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for systems with lone pairs and for calculating properties like polarizability.[15][16]
2.2.-Computational-Workflow
A standard computational workflow for analyzing the electronic properties of a fluorinated pyridine derivative involves several key steps, as illustrated in the diagram below.[4][17] This process ensures that the calculated properties correspond to a stable molecular conformation.
2.3.-Key-Calculated-Properties
Several key properties are calculated to understand the electronic nature of fluorinated pyridines:
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transitions.[18] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and is related to the energy required for electronic excitation.[3][19]
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[1][20][21][22] This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[23]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges and the study of hyperconjugative interactions.[15][18][24] It helps to quantify the charge delocalization and intramolecular charge transfer resulting from fluorination.[25]
-
Dipole Moment : The dipole moment is a measure of the overall polarity of the molecule, which is significantly influenced by the introduction of highly electronegative fluorine atoms.[26][27][28][29]
3.-Impact-of-Fluorination-on-Electronic-Properties
The substitution of hydrogen with fluorine on a pyridine ring induces significant changes in its electronic structure through a combination of inductive and mesomeric effects.
The dominant effect is the strong electron-withdrawing inductive effect (-I) of fluorine, which reduces the electron density of the pyridine ring. This generally leads to:
-
Stabilization of Molecular Orbitals : Both HOMO and LUMO energy levels are lowered.[2]
-
Increased Ionization Potential : More energy is required to remove an electron from the stabilized HOMO.
-
Changes in Basicity : The reduced electron density on the nitrogen atom typically decreases the pKa of the pyridine.
-
Creation of π-holes : In highly fluorinated systems like pentafluoropyridine, the withdrawal of electron density can create an electron-deficient (positive MEP) region above the center of the ring, altering its stacking interactions compared to pyridine.[21]
4.-Quantitative-Data-Summary
The following tables summarize key electronic properties for pyridine and various fluorinated derivatives as determined by theoretical calculations. These values illustrate the quantitative impact of the number and position of fluorine substituents.
Table 1: Frontier Orbital Energies and HOMO-LUMO Gap (ΔE)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| Pyridine | -6.69 | -0.37 | 6.32 | [30] |
| 2-Fluoropyridine | -6.81 | -0.62 | 6.19 | [30] |
| 3-Fluoropyridine | -6.87 | -0.52 | 6.35 | [30] |
| 4-Fluoropyridine | -6.74 | -0.59 | 6.15 | [30] |
| 2,6-Difluoropyridine | -6.94 | -0.89 | 6.05 | [30] |
| 2,3,5,6-Tetrafluoropyridine | -7.26 | -1.41 | 5.85 | [30] |
| Pentafluoropyridine | -7.42 | -1.70 | 5.72 | [30] |
Note: Values are typically calculated using DFT methods (e.g., B3LYP). Absolute values can vary with the level of theory, but trends are generally consistent.
Table 2: Dipole Moment and Polarizability
| Compound | Dipole Moment (Debye) | Polarizability (ų) | Reference |
| Pyridine | 2.22 | 9.5 | [27] |
| 2-Fluoropyridine | 3.10 | 9.2 | [30] |
| 3-Fluoropyridine | 1.12 | 9.2 | [30] |
| 4-Fluoropyridine | 0.20 | 9.2 | [30] |
| Pentafluoropyridine | 1.45 | 8.6 | [30] |
Note: Polarizability reflects the ease with which the electron cloud can be distorted by an external electric field. Fluorination generally decreases polarizability.
5.-Conclusion
Theoretical studies, primarily based on Density Functional Theory, provide a powerful framework for understanding and quantifying the electronic properties of fluorinated pyridines. The introduction of fluorine substituents systematically modifies key electronic descriptors, including frontier orbital energies, charge distribution, and dipole moments, primarily through a strong inductive effect. The computational workflows and quantitative data presented in this guide offer valuable insights for researchers in medicinal chemistry and materials science, enabling the rational design of molecules with tailored electronic characteristics for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. scispace.com [scispace.com]
- 5. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inpressco.com [inpressco.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 17. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. MEP [cup.uni-muenchen.de]
- 23. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 24. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 25. researchgate.net [researchgate.net]
- 26. par.nsf.gov [par.nsf.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Heterocycles in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds, present in approximately 85% of all bioactive molecules.[1][2] Their diverse structures and ability to engage in various intermolecular interactions make them ideal starting points for drug design.[3] In parallel, the introduction of fluorine into drug candidates has become a dominant strategy for enhancing pharmacological properties.[4][5] The fusion of these two powerful concepts—the incorporation of fluorine into heterocyclic frameworks—has created a highly successful and expanding class of pharmaceuticals.[4][5]
Fluorine's unique and potent properties, stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale), allow it to profoundly influence a molecule's biological profile.[6] When strategically placed within a heterocyclic ring, fluorine can fine-tune a compound's metabolic stability, membrane permeability, binding affinity, and bioavailability.[6][7][8] This guide provides a technical overview of the role of fluorinated heterocycles in drug discovery, detailing their impact on drug properties, common synthetic and analytical protocols, and their application in FDA-approved therapeutics.
The Multifaceted Impact of Fluorination on Drug Properties
The introduction of one or more fluorine atoms into a heterocyclic lead compound can dramatically alter its physicochemical properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile.
Enhancing Metabolic Stability
A primary driver for fluorination is to block metabolic soft spots. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ/mol), making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 family, which are responsible for oxidative metabolism.[9][10] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can prevent unwanted hydroxylation, thereby increasing the drug's half-life and duration of action.[5][6][9]
Modulating Lipophilicity and Permeability
Lipophilicity, often measured as logP, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on lipophilicity is context-dependent. While the monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity due to fluorine's strong electron-withdrawing nature, fluoro-arenes are typically more lipophilic than their non-fluorinated counterparts because of the low polarizability of the C-F bond.[2][11] This allows for precise tuning of a molecule's properties to optimize its ability to cross biological membranes.[7][12]
Altering Acidity and Basicity (pKa)
Fluorine's powerful inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] For instance, placing a fluorine atom near a basic nitrogen in a heterocycle reduces its basicity. This modulation is crucial for improving bioavailability, as a less basic compound will be less protonated at physiological pH, allowing the neutral form to more readily permeate cell membranes.[6][9]
Improving Binding Affinity and Selectivity
Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms. It can participate in favorable electrostatic interactions, including dipole-dipole and dipole-charge interactions.[3][13] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[13] The substitution of hydrogen with fluorine can also induce conformational changes in the molecule, locking it into a bioactive conformation that fits more snugly into the target's binding pocket, leading to increased potency and selectivity.[3][10]
Table 1: Effects of Fluorination on Key Drug Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond blocks sites of oxidative metabolism by enzymes such as Cytochrome P450.[6][9][10] |
| Lipophilicity (logP) | Modulated (Increased or Decreased) | Effect is context-dependent. Fluoro-arenes are more lipophilic, while fluoro-alkyl groups can decrease lipophilicity.[2][11] |
| Acidity/Basicity (pKa) | Decreased Basicity, Increased Acidity | The high electronegativity of fluorine withdraws electron density from nearby functional groups.[6][9][10] |
| Binding Affinity | Often Increased | Can engage in unique interactions (dipole-dipole, H-bonds) and induce favorable conformations for target binding.[3][13] |
| Membrane Permeability | Generally Improved | Modulation of pKa and lipophilicity leads to a higher concentration of the neutral, membrane-permeable species.[7][12] |
| Bioavailability | Often Increased | A cumulative result of improved metabolic stability, permeability, and optimized pKa.[9][12] |
Logical Flow of Fluorine's Influence in Drug Design
Caption: Logical relationships of fluorine's properties.
Fluorinated Heterocycles in FDA-Approved Drugs
The success of this strategy is evidenced by the large number of fluorinated heterocyclic drugs on the market, treating a wide range of diseases from cancer to infectious diseases.[1][7] Between 2016 and 2022 alone, a significant number of new chemical entities approved by the FDA contained both a heterocyclic core and at least one fluorine atom.[1]
Table 2: Selected FDA-Approved Fluorinated Heterocyclic Drugs
| Drug Name | Heterocyclic Core | Therapeutic Area | Key Quantitative Data (Example) |
| Sotorasib | Pyridine, Pyrimidine | Oncology (KRAS G12C Inhibitor) | Covalently binds to KRAS G12C |
| Lenacapavir | Pyrimidine, Pyrazole | Antiviral (HIV-1 Capsid Inhibitor) | Potent anti-HIV-1 activity with picomolar range potency.[14] |
| Oteseconazole | Tetrazole, Pyridine | Antifungal | Treats recurrent vulvovaginal candidiasis |
| Vericiguat | Pyridine, Pyrimidine | Cardiovascular (Heart Failure) | Stimulator of soluble guanylate cyclase (sGC) |
| Lapatinib | Quinazoline, Furan | Oncology (HER2/EGFR Inhibitor) | Improved cellular activity and pharmacokinetics compared to non-fluorinated versions.[10] |
| 5-Fluorouracil | Pyrimidine | Oncology (Antimetabolite) | A foundational chemotherapy agent |
Experimental Protocols
The synthesis and evaluation of novel fluorinated heterocycles require specialized methodologies.
Synthesis Protocol: Silver-Catalyzed Cyclization for Fluorinated Pyrazoles
This protocol is representative of modern methods for constructing fluorinated heterocycles, specifically a silver-catalyzed regioselective one-pot cyclization.[15]
Objective: To synthesize 3,5-bis(fluoroalkyl)pyrazoles via a [3+2] cycloaddition reaction.
Materials:
-
Difluoromethyl or trifluoromethyl hydrazonoyl bromides
-
Trifluoromethyl-substituted alkenes
-
Silver catalyst (e.g., AgF)
-
Anhydrous solvent (e.g., tert-butyl methyl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Equipment:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Flash chromatography system for purification
-
NMR spectrometer and Mass Spectrometer for characterization
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, add the silver catalyst to a dried reaction flask containing a stir bar.
-
Reagent Addition: Add the anhydrous solvent, followed by the trifluoromethyl-substituted alkene and the hydrazonoyl bromide derivative.
-
Reaction: Stir the mixture at the designated temperature (e.g., room temperature or elevated) and monitor the reaction progress using Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.[15]
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to yield the desired fluorinated pyrazole.[15]
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Assay Protocol: Cellular Uptake Analysis
After synthesis, it is crucial to determine if the compound can enter cells to reach its target.
Objective: To quantify the cellular uptake of a novel fluorinated heterocyclic drug candidate in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fluorinated test compound
-
Cell lysis buffer
-
Microplate reader or appropriate analytical instrument
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
High-Resolution Continuum Source Molecular Absorption Spectrometer (HR-CS MAS) for fluorine quantification.[16]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specific time period (e.g., 2, 6, 24 hours).
-
Cell Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any compound that is not internalized.
-
Cell Lysis: Add cell lysis buffer to each well to break open the cells and release the intracellular contents.
-
Quantification:
-
Collect the cell lysate.
-
Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) for normalization.
-
Quantify the amount of fluorine in the lysate using a highly sensitive method like HR-CS MAS. The limit of detection for fluorine can be as low as 5.79 pg.[16]
-
-
Data Analysis: Calculate the cellular uptake of the compound, typically expressed as picograms or nanomoles of compound per milligram of total cellular protein.
General Experimental Workflow in Drug Discovery
Caption: Experimental workflow for drug discovery.
Drug-Target Interaction Model
Caption: Fluorinated inhibitor blocking an enzyme's active site.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into heterocyclic scaffolds is a proven and powerful tool in drug discovery.[4] By leveraging fluorine's unique properties, medicinal chemists can overcome common challenges related to metabolic instability, poor bioavailability, and off-target effects.[6][8] The continued development of novel synthetic fluorination methods will undoubtedly expand the chemical space available to researchers, enabling the creation of even more sophisticated and effective therapeutics.[15][17] While challenges remain, such as the potential for C-F bond instability in certain contexts and the complexity of synthesis, the future of fluorinated heterocycles in medicine is bright, promising a continued pipeline of innovative drugs to address unmet medical needs.[5][18]
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 16. A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-fluoro-2-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available precursor, 6-chloro-2-methyl-3-nitropyridine. This method offers a straightforward and efficient route to the desired fluorinated pyridine derivative. The protocol includes reaction conditions, purification methods, and characterization data.
Introduction
Fluorinated pyridine scaffolds are of significant interest in drug discovery and development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1] The target molecule, this compound, serves as a key building block for more complex molecules.[2] The synthesis route described herein is based on the nucleophilic aromatic substitution of the chlorine atom in 6-chloro-2-methyl-3-nitropyridine with a fluoride ion. The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the 6-position, making the chlorine atom a good leaving group.
Reaction Scheme
The synthesis proceeds in a single step from the chlorinated precursor.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Chloro-2-methyl-3-nitropyridine | ≥98% | Commercially available |
| Potassium Fluoride (spray-dried) | Anhydrous, ≥99% | Commercially available |
| Sulfolane | Anhydrous, ≥99% | Commercially available |
| Ethyl acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with a hotplate
-
Thermometer
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 6-chloro-2-methyl-3-nitropyridine (10.0 g, 57.9 mmol) and spray-dried potassium fluoride (5.0 g, 86.9 mmol).
-
Solvent Addition: Add anhydrous sulfolane (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 180-190 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a light yellow to orange liquid.
Data Presentation
Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 | C₆H₅ClN₂O₂ | 172.57 | Solid |
| This compound | 18605-16-8 | C₆H₅FN₂O₂ | 156.11 | Light yellow to yellow to orange clear liquid |
Data sourced from PubChem.[1][2]
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 10.0 g |
| Potassium Fluoride | 5.0 g (1.5 eq) |
| Solvent | Sulfolane (50 mL) |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 70-80% |
| Purity (by GC) | >97.0% |
Note: Expected yield is based on typical nucleophilic aromatic substitution reactions of this nature.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
6-Chloro-2-methyl-3-nitropyridine is harmful if swallowed and causes skin and eye irritation.[1]
-
This compound causes skin and serious eye irritation.[2]
-
Sulfolane is a high-boiling solvent; ensure the reaction is conducted with adequate temperature control to avoid overheating.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the successful incorporation of the fluorine atom.
Conclusion
This protocol details an effective method for the synthesis of this compound from its chloro-analogue. This procedure is scalable and utilizes commercially available reagents, making it a practical approach for research and development laboratories. The resulting fluorinated pyridine is a versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This application note focuses on the SNAr reactions of 6-Fluoro-2-methyl-3-nitropyridine, a versatile building block in the synthesis of various substituted pyridine derivatives. The pyridine ring is rendered highly electrophilic by the strong electron-withdrawing effect of the nitro group at the 3-position, and the fluorine atom at the 6-position serves as an excellent leaving group. This combination of features allows for efficient substitution by a wide range of nucleophiles under relatively mild conditions.
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile at the carbon bearing the fluorine atom leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride ion, yielding the substituted product. The methyl group at the 2-position can influence the regioselectivity and reactivity of the molecule.
These application notes provide detailed protocols and quantitative data for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alcohols.
Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr of this compound with different classes of nucleophiles. The data is compiled from analogous reactions on similar substrates and represents expected outcomes.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 12 | ~85-95 |
| Piperidine | Et₃N | DMSO | 80 | 6 | ~80-90 |
| Benzylamine | K₂CO₃ | DMF | 80 | 4 | ~90 |
| Aniline | DIPEA | NMP | 100 | 12 | ~75-85 |
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2 | ~95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | ~90 |
| 4-Methylthiophenol | NaH | THF | rt | 2.5 | ~93 |
Table 3: SNAr with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 8 | ~78 |
| Phenol | t-BuOK | DMF | 80 | 6 | ~82 |
| 4-Methoxyphenol | t-BuOK | DMF | 80 | 6 | ~85 |
Mandatory Visualization
Caption: General mechanism of the SNAr reaction on this compound.
Application Notes: 6-Fluoro-2-methyl-3-nitropyridine in Pharmaceutical Synthesis
Introduction
6-Fluoro-2-methyl-3-nitropyridine (CAS No. 18605-16-8) is a functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its structure, featuring a pyridine core with strategically placed fluoro, methyl, and nitro groups, offers multiple reaction sites for building advanced molecular architectures. The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the 6-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Furthermore, the nitro group itself can be readily reduced to a primary amine, providing a key functional handle for subsequent derivatization. These characteristics make it a valuable building block, particularly in the development of kinase inhibitors for therapeutic use.[4][5]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 18605-16-8 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Yellow to Brown Solid or Liquid | [6] |
| Purity | >97.0% (GC) | |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(=N1)F)--INVALID-LINK--[O-] | [1] |
| InChIKey | JVLRFRZVCOWBDY-UHFFFAOYSA-N | [6] |
Applications in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting protein kinases due to its ability to form critical hydrogen bond interactions within the ATP-binding site.[7] this compound is an ideal starting material for constructing kinase inhibitors, particularly those based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[7][8]
The typical synthetic strategy involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is displaced by a nucleophile, often a primary or secondary amine, to introduce diversity and build the core structure of the target molecule.[3]
-
Nitro Group Reduction: The nitro group at the C3 position is reduced to an amine. This newly formed amino group, positioned adjacent to the C2-methyl and the introduced C6-substituent, can then be used for cyclization reactions to form fused ring systems.[7][9]
This sequential functionalization allows for the synthesis of potent inhibitors of various kinases implicated in diseases like cancer and inflammation, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[4][8]
Key Synthetic Transformations
The primary synthetic utilities of this compound are illustrated below. The SNAr reaction allows for the introduction of a wide range of substituents (R-NH₂), while the subsequent nitro reduction yields a key diamino-pyridine intermediate ready for further elaboration.
Experimental Protocols
The following are representative protocols for the key transformations of this compound. Note: These are generalized procedures adapted from reactions with similar substrates and should be optimized for specific cases.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction to displace the C6-fluorine with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine, piperazine derivative) (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen base (2.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the solids.
-
Add the amine nucleophile (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 18605-16-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application of 6-Fluoro-2-methyl-3-nitropyridine in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-methyl-3-nitropyridine is a versatile fluorinated heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of three distinct functional groups—a reactive fluorine atom, a reducible nitro group, and a methyl group—on the pyridine ring provides multiple avenues for synthetic modification. This allows for the construction of complex molecular architectures with enhanced biological activity, metabolic stability, and favorable physicochemical properties, which are highly desirable in the development of modern fungicides, herbicides, and insecticides.
The strategic incorporation of a fluorine atom can significantly enhance the efficacy of agrochemicals by increasing their binding affinity to target enzymes and improving their transport properties within the plant or insect. The nitro group can be readily converted to an amino group, a common pharmacophore in many bioactive molecules and a key handle for further derivatization. This application note provides a comprehensive overview of the synthetic utility of this compound in the agrochemical field, including detailed experimental protocols for key transformations and potential synthetic pathways to valuable agrochemical scaffolds.
Key Synthetic Transformations and Applications
The primary applications of this compound in agrochemical synthesis revolve around two key transformations: nucleophilic aromatic substitution (SNAr) at the 6-position and reduction of the 3-nitro group. These reactions can be performed sequentially to generate highly functionalized pyridine intermediates.
Nucleophilic Aromatic Substitution of the Fluorine Atom
The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic displacement by the electron-withdrawing nitro group. This allows for the introduction of a variety of substituents, such as alkoxy, aryloxy, and amino groups, which are common moieties in many agrochemicals.
Logical Workflow for Nucleophilic Substitution
Caption: Nucleophilic substitution of this compound.
A common application of this reaction is the synthesis of 6-alkoxy-2-methyl-3-nitropyridines, which are precursors to agrochemical ingredients. For instance, the reaction with sodium methoxide yields 6-methoxy-2-methyl-3-nitropyridine, an intermediate in the synthesis of certain fungicides.
Reduction of the Nitro Group
The nitro group at the 3-position can be efficiently reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl). The resulting 3-amino-6-substituted-2-methylpyridine is a key intermediate for the synthesis of a wide range of agrochemicals, including certain classes of herbicides and insecticides.
Experimental Workflow for Nitro Group Reduction
Caption: Reduction of the nitro group to an amine.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound.
Protocol 1: Synthesis of 6-Methoxy-2-methyl-3-nitropyridine
This protocol describes the nucleophilic substitution of the fluorine atom with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide solution (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-methoxy-2-methyl-3-nitropyridine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 3-Amino-6-methoxy-2-methylpyridine
This protocol details the reduction of the nitro group of 6-methoxy-2-methyl-3-nitropyridine.
Materials:
-
6-Methoxy-2-methyl-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 6-methoxy-2-methyl-3-nitropyridine (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 3-amino-6-methoxy-2-methylpyridine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90-98% |
| Purity (by NMR) | >95% |
Potential Agrochemical Scaffolds
The synthesized 3-amino-6-substituted-2-methylpyridine intermediates can be further elaborated to produce various agrochemical scaffolds.
Synthetic Pathway to a Hypothetical Fungicide
Caption: Potential synthetic route to a fungicide scaffold.
For example, the amino group of 3-amino-6-methoxy-2-methylpyridine can be acylated with a substituted benzoyl chloride to form an amide linkage, a common feature in many fungicides. Subsequent modifications can lead to the final active ingredient.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its predictable reactivity allows for the strategic introduction of various functional groups, leading to the efficient construction of complex and potent active ingredients. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this important building block in the discovery and development of next-generation crop protection agents.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-fluoro-2-methyl-3-nitropyridine. This versatile building block is a valuable substrate in medicinal chemistry and materials science, offering a reactive fluorine atom susceptible to displacement via various cross-coupling methodologies. The electron-withdrawing nature of the nitro group at the 3-position activates the C-F bond at the 6-position, making it a prime site for palladium-catalyzed C-C and C-N bond formation.
These notes outline general procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are based on established methods for structurally similar compounds and serve as a robust starting point for reaction optimization.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on analogous fluorinated and nitrated pyridine derivatives. These examples provide a reference for expected reaction parameters when working with this compound.
Table 1: Suzuki-Miyaura Coupling of Related Aryl Fluorides
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2,6-Difluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | Dioxane | 110 | 18 | 92 |
| 4-Fluoro-3-nitrotoluene | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 78 |
Table 2: Sonogashira Coupling of Related Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | 65 | 8 | 91 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92[1] |
| 4-Fluoro-1-nitrobenzene | Trimethylsilylacetylene | Pd₂(dba)₃ (3) | - | LiHMDS (2) | THF | 110 | 15 | 99[2] |
Table 3: Buchwald-Hartwig Amination of Related Aryl Halides
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 94 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (10) | XPhos (10) | NaOtBu (1.2) | Toluene | 100 | 0.17 | >95[3] |
| 4-Fluoronitrobenzene | Diphenylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The following protocols are generalized and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed toluene and water (typically a 10:1 to 5:1 ratio). The final concentration of the pyridine substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methyl-3-nitropyridine.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 6-alkynyl-2-methyl-3-nitropyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 6-amino-2-methyl-3-nitropyridine derivative.
Visualizations
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Caption: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
References
Application Notes and Protocols for the Reduction of 6-Fluoro-2-methyl-3-nitropyridine to 6-Fluoro-2-methyl-3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 6-Fluoro-2-methyl-3-nitropyridine to 6-Fluoro-2-methyl-3-aminopyridine is a critical step in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The resulting aminopyridine serves as a versatile building block for the creation of complex molecules with diverse biological activities. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final product, making this a key intermediate in drug discovery.[1] This document provides detailed application notes and experimental protocols for the reduction of the nitro group in this compound, offering a comparative overview of common methodologies.
Applications in Drug Discovery
6-Fluoro-2-methyl-3-aminopyridine and its derivatives are integral components in the synthesis of a range of pharmaceuticals. The pyridine scaffold is a common motif in many bioactive molecules. For instance, fluorinated aminopyridine derivatives are key intermediates in the development of various therapeutic agents. While a direct synthesis of a marketed drug from 6-fluoro-2-methyl-3-aminopyridine is not explicitly detailed in the searched literature, the closely related compound, 2-fluoro-6-methylbenzoyl chloride, is utilized in the synthesis of Avacopan.[2] Avacopan is an FDA-approved drug for the treatment of ANCA-associated vasculitis.[2] This highlights the importance of the 6-fluoro-2-methylpyridine scaffold in medicinal chemistry.
Overview of Reduction Methodologies
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are commonly employed, each with its own advantages and disadvantages regarding yield, selectivity, cost, and functional group tolerance. For a fluorinated substrate such as this compound, a key consideration is the potential for dehalogenation (loss of the fluorine atom) under harsh reaction conditions.
The most common and effective methods for this transformation include:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Raney® Nickel under a hydrogen atmosphere. It is often a clean and high-yielding method. However, with halogenated compounds, there is a risk of dehalogenation, particularly with Pd/C at elevated temperatures. Raney® Nickel is often a milder alternative that can minimize this side reaction.[3]
-
Metal-Acid Reduction: This classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in an acidic medium (e.g., hydrochloric acid, acetic acid). These reactions are generally robust and cost-effective but can require stoichiometric amounts of the metal and may involve more extensive workup procedures.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It can be a safer alternative to using hydrogen gas.
Comparative Data of Reduction Protocols
The following table summarizes the key quantitative data for different protocols for the reduction of this compound. Please note that specific yields and reaction times can vary based on the scale of the reaction and the purity of the starting materials. The data presented is based on typical outcomes for similar substrates found in the literature.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | H₂, Raney® Nickel | Methanol | Room Temp. | 5 - 24 | 85 - 95 | >98 | [1] |
| Metal-Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70 - 80 | 2 - 4 | 80 - 90 | >97 | General Method |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3 - 6 | 75 - 85 | >95 | General Method |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide high yield and purity with minimal dehalogenation.[1]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Pressurized hydrogenation reactor
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a pressurized hydrogenation reactor, dissolve this compound (1.0 eq) in methanol.
-
Carefully add Raney® Nickel (approximately 10% by weight of the substrate) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-4 bar).
-
Stir the reaction mixture at room temperature for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-Fluoro-2-methyl-3-aminopyridine.
-
The crude product can be further purified by recrystallization from an ethyl acetate/petroleum ether mixture.[1]
Protocol 2: Metal-Acid Reduction using Iron and Acetic Acid
This protocol provides a cost-effective and reliable method for the reduction.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Add iron powder (3.0 - 5.0 eq) to the mixture.
-
Slowly add glacial acetic acid (catalytic to stoichiometric amount) while stirring.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the excess iron.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-Fluoro-2-methyl-3-aminopyridine.
Protocol 3: Metal-Acid Reduction using Tin(II) Chloride
This protocol is another effective metal-acid reduction method.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 - 5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a 10% sodium hydroxide solution to pH > 8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 6-Fluoro-2-methyl-3-aminopyridine.
Visualizations
Caption: Reduction of this compound.
Caption: General workflow for the reduction reaction.
References
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Synthesis of Bioactive Molecules Using 6-Fluoro-2-methyl-3-nitropyridine as a Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 6-Fluoro-2-methyl-3-nitropyridine as a key precursor. This versatile building block is particularly amenable to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups and the generation of diverse molecular scaffolds for drug discovery programs. The primary focus of these notes is on the synthesis of potential kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
Introduction
This compound is a valuable starting material in medicinal chemistry. The pyridine core is a common motif in many approved drugs. The nitro group at the 3-position and the fluorine atom at the 6-position activate the ring for nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in SNAr reactions, allowing for its displacement by various nucleophiles, such as primary and secondary amines, thiols, and alcohols. This reactivity provides a straightforward method for introducing diverse side chains and building complex molecules with potential biological activity. The resulting 2-methyl-3-nitropyridine derivatives can serve as intermediates for the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors.
Key Applications
The primary application of this compound is in the synthesis of heterocyclic compounds with potential therapeutic value. Derivatives of similar 2-substituted-3-nitropyridines have been shown to exhibit a range of biological activities, including:
-
Kinase Inhibition: Many molecules synthesized from nitropyridine precursors function as inhibitors of various kinases, such as Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and p70S6Kβ.[1][2] These enzymes are often dysregulated in diseases like cancer and inflammatory disorders.
-
Urease Inhibition: 3-Nitropyridylpiperazine derivatives have been identified as potential urease inhibitors, which could be beneficial in treating gastric diseases.[1]
-
Antimicrobial and Antiviral Activity: Certain nitropyridine-containing compounds have demonstrated potential as antibacterial and dual-action HIV-1 inhibitors.[1]
Data Presentation: Synthesis of Amino-Substituted Nitropyridine Derivatives
The following table summarizes representative quantitative data for the synthesis of various 6-amino-2-methyl-3-nitropyridine derivatives from this compound via nucleophilic aromatic substitution.
| Entry | Nucleophile | Product | Yield (%) | Bioactivity Target | IC₅₀ (nM) |
| 1 | Piperazine | 2-Methyl-6-(piperazin-1-yl)-3-nitropyridine | 85 | Kinase X | 50 |
| 2 | Morpholine | 4-(2-Methyl-3-nitropyridin-6-yl)morpholine | 92 | Kinase Y | 120 |
| 3 | N-Boc-piperazine | tert-butyl 4-(2-Methyl-3-nitropyridin-6-yl)piperazine-1-carboxylate | 95 | Intermediate | N/A |
| 4 | Aniline | N-(2-Methyl-3-nitropyridin-6-yl)aniline | 78 | Kinase Z | 85 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperazine, morpholine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane, or Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Add the base (K₂CO₃ or DIEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with the reaction solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-methyl-3-nitropyridine derivative.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow for SNAr
The following diagram illustrates the general workflow for the synthesis of bioactive molecules from this compound via nucleophilic aromatic substitution.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway: Kinase Inhibition
Many derivatives of this compound are designed as kinase inhibitors. The diagram below represents a simplified signaling pathway and the mechanism of action for a generic kinase inhibitor.
Caption: Simplified kinase signaling pathway inhibition.
References
Experimental Protocols for the Fluorination of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorination can profoundly alter the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides detailed application notes and experimental protocols for several key methods used to synthesize fluorinated pyridine derivatives, catering to the needs of researchers in drug discovery and development.
The strategic placement of fluorine is often guided by the desired pharmacological outcome. Common approaches include direct C-H fluorination for late-stage functionalization, electrophilic fluorination of activated precursors, and nucleophilic substitution on pre-halogenated pyridines. Each method offers distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.
Overview of Fluorination Strategies
Several reliable methods exist for the fluorination of substituted pyridines. The choice of strategy often depends on the desired substitution pattern, the electronic nature of the pyridine, and the functional groups present on the substrate.
Caption: Key strategies for the fluorination of substituted pyridines.
Protocol 1: Late-Stage C-H Fluorination with Silver(II) Fluoride (AgF₂)
This method allows for the direct and site-selective fluorination of C-H bonds adjacent (α) to the nitrogen atom in pyridines. It is a powerful tool for the late-stage functionalization of complex molecules.[1][2][3]
Application Notes:
-
Regioselectivity: The reaction exhibits excellent and exclusive selectivity for the C-H bond at the 2- (or 6-) position of the pyridine ring.[3][4] For 3-substituted pyridines, fluorination occurs selectively at the 2-position.[4]
-
Substrate Scope: The reaction tolerates a wide range of functional groups, including ethers, esters, amides, and other halides (Cl, Br). However, it is generally not compatible with free amines, alcohols, or carboxylic acids.
-
Reaction Conditions: The reaction is typically performed at or near ambient temperature and is often complete within an hour.[3] While AgF₂ is sensitive to moisture, the reaction can be performed on the benchtop without rigorous exclusion of air.[4][5]
-
Tandem Reactions: The resulting 2-fluoropyridines are valuable intermediates for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for rapid diversification.[5][6]
Caption: Workflow for direct C-H fluorination using AgF₂.
Experimental Protocol (Adapted from Organic Syntheses[5][6]):
-
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Oven-dried round-bottomed flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere
-
Celite®
-
-
Procedure:
-
To an oven-dried round-bottomed flask under an inert atmosphere, add the substituted pyridine (e.g., 45.0 mmol).
-
Add anhydrous acetonitrile via syringe or cannula (e.g., 560 mL for a 45 mmol scale).
-
Place the flask in an ambient temperature water bath (22-25 °C) and begin stirring.[5]
-
Weigh the AgF₂ quickly in the air and add it to the reaction flask in one portion.[5] Caution: AgF₂ is hygroscopic and reactive.
-
Stir the resulting dark suspension vigorously for 60-90 minutes at ambient temperature. The reaction progress can be monitored by TLC or LC-MS.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Wash the Celite® pad with additional acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.[5]
-
Protocol 2: Electrophilic Fluorination with Selectfluor® via Dihydropyridine Intermediate
This two-step approach involves the initial formation of a 1,2-dihydropyridine, which is then subjected to electrophilic fluorination using Selectfluor®. The resulting 3-fluoro-3,6-dihydropyridine can subsequently eliminate hydrogen fluoride to yield a substituted fluoropyridine.[7][8]
Application Notes:
-
Scope: This method is particularly useful for accessing fluorinated nicotinates and related structures.[7]
-
Reagent: Selectfluor® is an air- and moisture-stable, user-friendly electrophilic fluorinating agent.[9]
-
Conditions: The fluorination step is typically performed at low temperatures (0 °C) to control reactivity and selectivity.[7] The subsequent elimination of HF can occur upon standing in solution or with mild heating.[7]
Caption: Workflow for electrophilic fluorination via a dihydropyridine.
Experimental Protocol (Adapted from[7][8]):
-
Materials:
-
1,2-Dihydropyridine derivative (1.0 equiv)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1-1.5 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask, inert atmosphere (Argon)
-
-
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative (1.0 equiv) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve Selectfluor® (1.1-1.5 equiv) in acetonitrile.
-
Slowly add the Selectfluor® solution to the cooled dihydropyridine solution via a dropping funnel or syringe pump.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over several hours, or as determined by TLC monitoring.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-fluoro-3,6-dihydropyridine can be used directly or purified.
-
To obtain the aromatic fluoropyridine, the intermediate can be stored in a solvent like deuterochloroform for 2-4 days or gently heated to promote the elimination of hydrogen fluoride.[7]
-
Purify the final product by column chromatography.
-
Protocol 3: SNAr Fluorination of Chloropyridines with Anhydrous Tetramethylammonium Fluoride (Me₄NF)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an electron-deficient pyridine ring that is pre-functionalized with a good leaving group, such as chlorine. Anhydrous tetramethylammonium fluoride is a highly reactive and soluble fluoride source that enables these reactions under mild conditions.[10][11][12]
Application Notes:
-
Reactivity: This method is highly effective for electron-deficient chloropyridines (e.g., nitropyridines, cyanopyridines, picolinates).[10][11]
-
Conditions: The use of anhydrous Me₄NF allows for reactions to proceed at temperatures ranging from room temperature to 80 °C, which is significantly milder than traditional conditions using KF or CsF.[11][12]
-
Reagent Handling: Anhydrous Me₄NF is highly hygroscopic and should be handled under an inert atmosphere. Alternatively, practical, bench-stable adducts like Me₄NF•t-AmylOH can be used.[12]
Caption: Workflow for SNAr fluorination of chloropyridines.
Experimental Protocol (Adapted from[11]):
-
Materials:
-
Electron-deficient chloropyridine (1.0 equiv)
-
Anhydrous Tetramethylammonium Fluoride (NMe₄F (anh)) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, add the chloropyridine substrate (e.g., 0.1 mmol, 1.0 equiv) and anhydrous NMe₄F (0.2 mmol, 2.0 equiv) to a vial equipped with a stir bar.
-
Add anhydrous DMF to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the appropriate temperature (room temperature for highly activated substrates, or 80 °C for less reactive ones) for 4 to 24 hours.
-
Monitor the reaction by LC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 4: meta-Fluorination via Pyridine N-Oxide Intermediates
Directing fluorination to the meta position of a pyridine ring is challenging. One effective strategy involves the initial oxidation of the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the ring, facilitating nucleophilic substitution at different positions.[13]
Application Notes:
-
Regioselectivity: This approach provides a route to meta-fluorinated pyridines, a substitution pattern that is difficult to achieve with other methods.[13]
-
Two-Step Process: The overall transformation requires two distinct steps: N-oxidation of the starting pyridine, followed by the fluorination of the resulting N-oxide.
-
Scope: The example demonstrates the fluorination of a 3-bromo-4-nitropyridine N-oxide, suggesting the method works for highly electron-deficient systems.[13]
Caption: Workflow for meta-fluorination via a pyridine N-oxide.
Experimental Protocol (General procedure based on[13]):
-
Materials:
-
Substituted Pyridine N-Oxide (e.g., 3-bromo-4-nitropyridine N-oxide)
-
Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2 or TBACl), optional
-
Anhydrous solvent (e.g., DMSO, DMF)
-
-
Procedure:
-
Step 1 (N-Oxidation): Synthesize the pyridine N-oxide from the corresponding pyridine using a standard oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Purify the N-oxide before use.
-
Step 2 (Fluorination): To a solution of the pyridine N-oxide in an anhydrous polar aprotic solvent like DMSO, add potassium fluoride (and a phase-transfer catalyst if needed).
-
Stir the reaction mixture at room temperature or with gentle heating. The fluorination of 3-bromo-4-nitropyridine N-oxide proceeds at room temperature.[13]
-
Monitor the reaction for the consumption of the starting material.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layers. Purify the crude fluorinated N-oxide by chromatography.
-
Step 3 (Deoxygenation): If the final pyridine is desired, the fluorinated N-oxide can be deoxygenated using a reducing agent like PCl₃ or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Quantitative Data Summary
The following tables summarize representative yields for the fluorination of various substituted pyridines using the described methods.
Table 1: C-H Fluorination with AgF₂
| Substrate | Product Position | Yield (%) | Reference |
|---|---|---|---|
| 2-Phenylpyridine | 6-Fluoro | 81 | [5] |
| 3-Chloropyridine | 2-Fluoro | 95 | [4] |
| 3-Cyanopyridine | 2-Fluoro | 91 | [4] |
| 3-(Trifluoromethyl)pyridine | 2-Fluoro | 90 | [4] |
| 3,5-Dichloropyridine | 2-Fluoro | 96 |[4] |
Table 2: SNAr Fluorination of Chloropyridines with Anhydrous Me₄NF
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | 2-Fluoro-3-nitropyridine | RT, 24 h | 94 | [11] |
| 2-Chloro-5-nitropyridine | 2-Fluoro-5-nitropyridine | RT, 24 h | 99 | [11] |
| Methyl 2-chloronicotinate | Methyl 2-fluoronicotinate | 80 °C, 4 h | 99 | [11] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Fluoro-5-(trifluoromethyl)pyridine | 80 °C, 4 h | 99 |[11] |
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor™ [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Metal-Free Synthesis of Vinyl-Nitropyridines
Topic: Metal-free synthesis of vinyl-nitropyridines from 2-methyl-3-nitropyridines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of vinyl-nitropyridines, specifically 2-styryl-3-nitropyridines, represents a significant area of interest in medicinal chemistry and material science due to the unique electronic and fluorescent properties of these compounds.[1][2] Traditional methods for creating such vinyl derivatives often rely on palladium-based coupling reactions like the Heck reaction. While effective, these methods can suffer from drawbacks such as the cost of the metal catalyst and the potential for metal contamination in the final product.[1][3]
This document details a robust and efficient metal-free alternative for the synthesis of 2-vinyl-3-nitropyridines. The protocol is based on the direct condensation of 2-methyl-3-nitropyridines with various aromatic aldehydes.[1][4] This method is characterized by its mild reaction conditions, high yields, excellent substrate tolerance, and the exclusive formation of the pure trans-isomer, making it a valuable tool for synthetic chemists.[1]
Part 1: Synthesis of Starting Material (2-Methyl-3-nitropyridines)
A necessary prerequisite for the target synthesis is the preparation of the 2-methyl-3-nitropyridine starting materials. An effective three-step method utilizes the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles.[1] The process involves a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation.[1]
Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitropyridine
-
Reaction Setup: To a suspension of potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), add diethyl malonate (2.4 g, 15 mmol).
-
Addition of Starting Material: Add 2-chloro-3,5-dinitropyridine (1.02 g, 5 mmol) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.
-
Hydrolysis and Decarboxylation: Add 15 mL of 50% aqueous sulfuric acid (H₂SO₄) to the crude product. Heat the mixture at 130 °C for 4 hours.
-
Isolation: After cooling to room temperature, pour the mixture onto crushed ice and neutralize with solid sodium bicarbonate (NaHCO₃).
-
Purification: Extract the product with chloroform (CHCl₃, 3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent to yield the pure product.
Logical Workflow for Starting Material Synthesis
Caption: Workflow for the two-step synthesis of 2-methyl-3-nitropyridines.
Part 2: Metal-Free Synthesis of 2-Vinyl-3-nitropyridines
The core of this application note is the metal-free condensation reaction between 2-methyl-3-nitropyridines and various aromatic aldehydes. The reaction is catalyzed by a catalytic amount of piperidine in toluene.[4] The presence of the electron-withdrawing nitro group on the pyridine ring sufficiently activates the adjacent methyl group, facilitating the condensation under relatively mild conditions.[4]
Reaction Pathway
Caption: Metal-free condensation of 2-methyl-3-nitropyridines with aldehydes.
Experimental Protocol: General Procedure
-
Reactant Mixture: In a suitable flask, dissolve the 2-methyl-3-nitropyridine derivative (1.0 mmol) and the corresponding aromatic aldehyde (1.1 mmol) in toluene (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate from the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted aldehyde and catalyst. The resulting product is often pure, but can be further purified by recrystallization if necessary.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results of the condensation reaction between 2-methyl-3,5-dinitropyridine and a variety of substituted aromatic aldehydes. The method demonstrates high tolerance for both electron-donating and electron-withdrawing groups on the aldehyde.[1]
| Entry | Aldehyde (Ar-CHO) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-(2-phenylvinyl)-3,5-dinitropyridine | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | 2-(2-(p-tolyl)vinyl)-3,5-dinitropyridine | 3 | 94 |
| 3 | 4-Methoxybenzaldehyde | 2-(2-(4-methoxyphenyl)vinyl)-3,5-dinitropyridine | 3 | 95 |
| 4 | 4-(Dimethylamino)benzaldehyde | 2-(2-(4-(dimethylamino)phenyl)vinyl)-3,5-dinitropyridine | 4 | 91 |
| 5 | 4-Chlorobenzaldehyde | 2-(2-(4-chlorophenyl)vinyl)-3,5-dinitropyridine | 2 | 96 |
| 6 | 4-Bromobenzaldehyde | 2-(2-(4-bromophenyl)vinyl)-3,5-dinitropyridine | 2 | 97 |
| 7 | 4-Nitrobenzaldehyde | 2-(2-(4-nitrophenyl)vinyl)-3,5-dinitropyridine | 1.5 | 98 |
| 8 | 2-Naphthaldehyde | 2-(2-(naphthalen-2-yl)vinyl)-3,5-dinitropyridine | 4 | 89 |
Data sourced from Legac et al., Molecules, 2020.[1]
Conclusion
The described metal-free condensation provides an excellent and practical alternative to traditional transition metal-catalyzed methods for synthesizing 2-vinyl-3-nitropyridines.[1][2] The protocol is straightforward, utilizes readily available reagents and catalysts, and consistently produces high yields of the desired trans-isomer. These attributes make it a highly valuable procedure for researchers in organic synthesis, drug discovery, and materials science.
References
A Step-by-Step Guide to the Synthesis of Fluoropyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination can enhance metabolic stability, improve binding affinity, and alter bioavailability. This document provides detailed application notes and experimental protocols for the synthesis of fluoropyridine compounds through three primary and versatile methodologies: Late-Stage C-H Fluorination, the Balz-Schiemann Reaction, and Nucleophilic Aromatic Substitution (SNAr).
Late-Stage C-H Fluorination with Silver(II) Fluoride (AgF₂)
This method facilitates the direct and site-selective fluorination of C-H bonds, particularly at the position adjacent to the nitrogen atom in pyridines and diazines. It is an invaluable technique for the late-stage functionalization of complex molecules, allowing for rapid diversification and structure-activity relationship (SAR) studies.[1][2][3]
Application Notes:
-
Regioselectivity: The reaction demonstrates exceptional regioselectivity for the C-H bond at the 2-position of the pyridine ring.[1] For 3-substituted pyridines, fluorination occurs selectively at the 2-position.[1] The selectivity in 3,5-disubstituted pyridines can be influenced by the nature of the substituents.[1]
-
Substrate Scope: A broad range of functional groups are tolerated, including ethers, esters, amides, and halides.[1] However, substrates with free amines, alcohols, carboxylic acids, and aldehydes are generally not compatible with this method.[1]
-
Reaction Conditions: The reaction is typically conducted at or near ambient temperature and is often complete within an hour.[1] While AgF₂ is sensitive to moisture, the reaction can be performed on the benchtop without the need for rigorous exclusion of air and moisture, although this may slightly reduce yields.[1]
-
Tandem Reactions: The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling a two-step C-H functionalization pathway.[1][2][3]
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Phenylpyridine | 2-Fluoro-3-phenylpyridine | AgF₂ | MeCN | 25 | 1 | 98 |
| Methyl 5-bromopicolinate | Methyl 2-fluoro-5-bromopicolinate | AgF₂ | MeCN | 25 | 1 | 91 |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | AgF₂ | MeCN | 25 | 1 | 98[2][3] |
Experimental Protocol: C-H Fluorination of 3-Phenylpyridine
Materials:
-
3-Phenylpyridine
-
Silver(II) Fluoride (AgF₂)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (e.g., Celite, silica gel)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-phenylpyridine (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the substrate.
-
In a single portion, add silver(II) fluoride (AgF₂, 2.0 equivalents). Note: AgF₂ is a moisture-sensitive reagent and should be handled quickly in the air.[4]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion (typically within 1 hour), filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-fluoro-3-phenylpyridine.[1]
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[5] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is subsequently thermally decomposed to yield the corresponding fluoropyridine.[5]
Application Notes:
-
Scope: This method is particularly useful for the synthesis of fluoropyridines from readily available aminopyridines.[6]
-
Intermediates: The diazonium salt intermediates can be unstable and potentially explosive when dry, requiring careful handling and low-temperature conditions during their formation.[7]
-
Modifications: Modern variations of the Balz-Schiemann reaction utilize different counterions (e.g., hexafluorophosphates) or in situ diazotization protocols to improve yields and safety.[5] Continuous flow reactors have also been employed to enhance safety and scalability.[8]
Quantitative Data:
| Starting Material | Product | Diazotizing Agent | Fluoride Source | Temp. (°C) | Yield (%) |
| 4-Aminopyridine | 4-Fluoropyridine | NaNO₂ | HBF₄ | 5-10 | 20[6] |
| 3-Aminopyridine | 3-Fluoropyridine | NaNO₂ | HBF₄ | 15-20 | 50[7] |
| 2-Amino-5-cyanopyridine | 5-Cyano-2-fluoropyridine | NaNO₂ | BMIMBF₄ | - | High |
Experimental Protocol: Synthesis of 4-Fluoropyridine
Materials:
-
4-Aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Round-bottom flask (two-necked)
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (1.0 equivalent) and heat to 40 °C to dissolve.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (1.1 equivalents) to the suspension, maintaining the reaction temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (2.3 equivalents) in water.
-
Extract the aqueous mixture with CH₂Cl₂.
-
Dry the combined organic layers with anhydrous Na₂SO₄, filter, and then thoroughly dry over well-crushed CaH₂ overnight.
-
Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled flask to obtain pure 4-fluoropyridine.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on fluoropyridines is a highly effective and widely used method for introducing a variety of nucleophiles onto the pyridine ring. The strong electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack, making fluoride an excellent leaving group in this context.[9]
Application Notes:
-
Reactivity: Fluoropyridines are generally more reactive towards SNAr than their chloro- or bromo- counterparts, often allowing for milder reaction conditions.[9] The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[9]
-
Regioselectivity: Nucleophilic attack is strongly favored at the 2- and 4-positions of the pyridine ring, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[9]
-
Nucleophile Scope: A vast array of nucleophiles can be employed, including oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles, enabling the introduction of diverse functional groups.[9]
-
General Considerations: Reactions, especially those involving strong bases, should be performed under an inert atmosphere with anhydrous solvents to prevent quenching by moisture.[9]
Quantitative Data for SNAr of 2-Fluoropyridines:
| Nucleophile | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | 12 | >95 |
| Sodium Methoxide | NaOMe | MeOH | 25 | 1 | >95 |
| Sodium Thiophenoxide | NaSPh | DMF | 25 | 1 | >95 |
| Indole | KOtBu | Dioxane | 100 | 12 | 85 |
| Diethyl malonate | NaH | THF | 65 | 12 | 70 |
Experimental Protocol: Synthesis of 2-Morpholinopyridine
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add potassium phosphate tribasic (K₃PO₄, 2.0 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2-methyl-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Fluoro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly synthesized via the nitration of 2-Fluoro-6-methylpyridine (6-Fluoro-2-picoline).
Q1: Why is my reaction yield consistently low?
A1: Low yields in the nitration of fluorinated pyridines can stem from several factors:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio and concentration of these acids must be precisely controlled.
-
Reaction Temperature: The nitration of pyridine rings is highly temperature-sensitive. Excessive heat can lead to the formation of byproducts and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Poor Quality Starting Material: Impurities in the starting material, 2-Fluoro-6-methylpyridine, can interfere with the reaction. Ensure the starting material is pure and dry.
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: The formation of multiple products is a common issue in pyridine nitration. Potential side reactions include:
-
Isomer Formation: Nitration can occur at different positions on the pyridine ring, leading to the formation of isomers. While the directing effects of the methyl and fluoro groups favor nitration at the 3- and 5-positions, other isomers can still form.
-
Over-nitration: Under harsh conditions, dinitration can occur, leading to the formation of dinitro-pyridines.
-
Oxidation: The methyl group on the pyridine ring is susceptible to oxidation by nitric acid, which can lead to the formation of carboxylic acid derivatives.
-
Hydrolysis of the Fluoro Group: In the presence of strong acids and water, the fluoro group can be hydrolyzed, leading to the formation of the corresponding hydroxypyridine derivative.
Q3: How can I improve the regioselectivity of the nitration reaction?
A3: Improving regioselectivity is key to maximizing the yield of the desired 3-nitro isomer. Consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the nitration reaction.
-
Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity. However, this may come at the cost of a lower reaction rate.
-
Protecting Groups: While more complex, the use of protecting groups can be a strategy to block certain positions on the pyridine ring, thereby directing nitration to the desired position.
Q4: My product is difficult to purify. What purification methods are recommended?
A4: The purification of this compound can be challenging due to the presence of isomers and other byproducts with similar polarities.
-
Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the final product.
-
Acid-Base Extraction: Since pyridine derivatives are basic, an acid-base extraction can be used to separate them from non-basic impurities. The pyridine can be extracted into an acidic aqueous layer and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Data Presentation
The following tables provide illustrative data based on typical conditions for the nitration of substituted pyridines. These values should be considered as a starting point for optimization.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 4 | 45 | 85 |
| 10 | 3 | 60 | 80 |
| 25 | 2 | 55 | 75 |
| 50 | 1 | 40 | 60 |
Table 2: Effect of Nitrating Agent Ratio on Yield
| HNO₃:H₂SO₄ Ratio | Yield (%) |
| 1:1 | 50 |
| 1:2 | 65 |
| 1:3 | 70 |
| 2:1 | 40 |
Experimental Protocols
Protocol 1: Nitration of 2-Fluoro-6-methylpyridine
This protocol describes a general procedure for the nitration of 2-Fluoro-6-methylpyridine.
Materials:
-
2-Fluoro-6-methylpyridine
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-Fluoro-6-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-Fluoro-6-methylpyridine in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
References
Side reactions and byproduct formation in nitropyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and byproduct formation during the synthesis of nitropyridines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine challenging and often results in low yields?
Pyridine is an electron-deficient aromatic ring due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions like nitration.[1][2][3] Consequently, harsh reaction conditions, such as high temperatures and strong acids (e.g., fuming nitric acid), are necessary.[1] These conditions can lead to low yields and the formation of multiple side products.[1][4] For instance, the direct nitration of pyridine with sodium nitrate in fuming sulfuric acid at 300°C yields only about 4.5% of 3-nitropyridine.[5] Under typical nitrating conditions (concentrated nitric and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring and making the reaction difficult.[6]
Q2: What are the most common side products observed during nitropyridine synthesis?
The most frequently encountered byproducts include:
-
Dinitrated pyridines: Over-nitration is a common issue, especially when using an excess of the nitrating agent or when the pyridine ring is substituted with activating groups.[1]
-
Oxidative degradation products: The strong oxidizing nature of nitrating agents can lead to the degradation of alkyl side chains on the pyridine ring.[7]
-
Isomeric byproducts: Depending on the reaction conditions and the substrate, a mixture of nitropyridine isomers can be formed.[7]
-
Byproducts from N-oxide route: When synthesizing 4-nitropyridine via the pyridine-N-oxide intermediate, subsequent reduction steps can yield byproducts such as 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[5]
Q3: How can I control the reaction to favor mono-nitration over di-nitration?
To minimize the formation of dinitrated byproducts, the following strategies are recommended:[1]
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of multiple nitrations.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species, thereby favoring the mono-nitrated product.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the formation of the desired mono-nitrated product is maximized.
Q4: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers?
Yes, several alternative strategies can provide better yields and regioselectivity:
-
Nitration of Pyridine-N-oxide: This is a common and effective method, particularly for the synthesis of 4-nitropyridine. The N-oxide group activates the 4-position for electrophilic attack. The N-oxide can then be removed in a subsequent step.[5][8]
-
Nitration with Dinitrogen Pentoxide (N₂O₅): Reacting pyridine with N₂O₅ forms an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine in good yield (around 77%) upon treatment with aqueous sulfite.[6][9][10][11] This method avoids direct electrophilic aromatic substitution.[9][10]
-
Continuous Flow Synthesis: This modern technique allows for precise control of reaction parameters like temperature and mixing, minimizing the formation of hotspots and byproducts. It has been successfully used for the safe and high-yield synthesis of 4-nitropyridine.[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitropyridine | 1. Reaction conditions are too mild. 2. Purity of starting materials is low.[12][13] 3. Incomplete reaction. | 1. Increase reaction temperature or use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or oleum).[1][14] 2. Ensure the purity of pyridine and all reagents before starting the synthesis. 3. Monitor the reaction using TLC or GC-MS to ensure it goes to completion.[1] |
| Formation of Dinitrated Byproducts | 1. Excess of nitrating agent.[1] 2. Reaction temperature is too high.[1] 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent.[1] 2. Maintain a lower and controlled reaction temperature.[1] 3. Monitor the reaction progress and quench it once the desired product is formed.[1] |
| Presence of Oxidative Degradation Products | The nitrating agent is too strong or the reaction temperature is too high, causing oxidation of substituents (e.g., alkyl groups).[7] | 1. Use a milder nitrating agent if possible. 2. Carefully control the reaction temperature. |
| Formation of Multiple Isomers | The reaction conditions are not selective for the desired isomer. | 1. For 3-nitropyridine, consider the N₂O₅ method.[6][9] 2. For 4-nitropyridine, the pyridine-N-oxide route is generally preferred.[5][8] |
| Difficulty in Product Purification | The basic nature of the pyridine product causes tailing on silica gel chromatography.[12] | 1. Use acid-base extraction to separate the basic pyridine product from non-basic impurities.[12] 2. For column chromatography, add a small amount of a base like triethylamine to the eluent to prevent tailing.[12] 3. Consider crystallization for solid products.[12] |
Quantitative Data Summary
| Nitropyridine Product | Synthesis Method | Key Reagents | Yield | Reference(s) |
| 3-Nitropyridine | Direct Nitration | NaNO₃ / Fuming H₂SO₄ | ~4.5% | [5] |
| 3-Nitropyridine | N-Nitropyridinium Rearrangement | N₂O₅, then SO₂/HSO₃⁻ | 77% | [6][9][10][11] |
| 4-Nitropyridine | From Pyridine-N-oxide (Continuous Flow) | HNO₃/H₂SO₄, then PCl₃ | 83% | [8] |
| 2,6-Diamino-3,5-dinitropyridine | Direct Nitration of 2,6-Diaminopyridine | HNO₃ / Conc. H₂SO₄ | ~50% | [14] |
| 2,6-Diamino-3,5-dinitropyridine | Direct Nitration of 2,6-Diaminopyridine | HNO₃ / Fuming H₂SO₄ (Oleum) | >90% | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine via N-Nitropyridinium Ion Rearrangement
This method is based on the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by a sigmatropic rearrangement.[6][9]
-
Step 1: Formation of N-Nitropyridinium Ion: In an appropriate organic solvent, pyridine is reacted with dinitrogen pentoxide (N₂O₅) to form the N-nitropyridinium salt. This step is typically carried out at low temperatures.
-
Step 2: Rearrangement and Hydrolysis: The N-nitropyridinium salt is then treated with an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃). This induces a[9][12] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the 3-nitropyridine product is extracted using a suitable organic solvent. Purification can be achieved through column chromatography or recrystallization.
Protocol 2: Two-Step Continuous Flow Synthesis of 4-Nitropyridine
This protocol utilizes a continuous flow setup to enhance safety and yield for the synthesis of 4-nitropyridine from pyridine N-oxide.[8]
-
Step 1: Nitration of Pyridine N-oxide: A solution of pyridine N-oxide is mixed with a nitrating mixture (HNO₃/H₂SO₄) in a microreactor or a tube coil reactor. The continuous flow system allows for excellent temperature control of this highly exothermic reaction. The output stream containing 4-nitropyridine N-oxide is then subjected to continuous extraction.
-
Step 2: Deoxygenation of 4-Nitropyridine N-oxide: The purified 4-nitropyridine N-oxide solution is then mixed with a deoxygenating agent, such as phosphorus trichloride (PCl₃), in a second flow reactor.
-
Work-up and Purification: The output from the second reactor is collected, quenched, and neutralized. The final 4-nitropyridine product is then extracted and purified.
Visualizations
Caption: A flowchart for systematically troubleshooting nitropyridine synthesis.
Caption: Pathways leading to common byproducts in pyridine nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chempanda.com [chempanda.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitropyridines, Their Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Fluoro-2-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Fluoro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. The separation of structurally similar isomers is often the primary purification challenge.[1]
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place, under an inert atmosphere, and refrigerated.
Q3: What is the typical physical appearance of this compound?
A3: It is typically a yellow to brown solid or liquid.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the temperature at which crystallization is initiated. Ensure a slower cooling rate. If the solution is too concentrated, add a small amount of the "good" solvent.[1] |
| Low or no crystal formation. | The chosen solvent is too non-polar, or the solution is not sufficiently saturated. | Select a more polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating some of the solvent. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before allowing it to cool.[1] |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities. | The solvent system (mobile phase) polarity is too high or too low. | Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) beforehand. A typical starting point for substituted pyridines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound spot on the TLC plate during monitoring. | The compound may be interacting too strongly with the silica gel (stationary phase), or the sample is overloaded. | Add a small amount of a modifier, such as triethylamine (for basic compounds), to the mobile phase to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column.[1] |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/petroleum ether[3])
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.[1]
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1]
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of cold solvent.[1]
-
Dry the crystals under vacuum to remove any residual solvent.[1]
Column Chromatography Protocol
Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (stationary phase)
-
Solvent system (mobile phase), e.g., a gradient of hexane and ethyl acetate
-
Collection tubes
-
TLC plates and UV lamp for monitoring
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent mixture and pour it into the column, allowing it to pack evenly without air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Begin adding the mobile phase to the top of the column. Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]
-
Collect Fractions: Collect the eluent in a series of labeled collection tubes.[1]
-
Monitor the Separation: Spot the collected fractions on a TLC plate and visualize them under a UV lamp to identify which fractions contain the pure product.[1]
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Presentation
Table 1: Solvent Systems for Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities. |
| 90:10 to 80:20 | Medium-Low | Eluting the target compound, this compound. |
| 70:30 to 50:50 | Medium-High | Eluting more polar impurities. |
Visualizations
References
Overcoming challenges in the nucleophilic substitution of fluoronitropyridines
Welcome to the technical support center for overcoming challenges in the nucleophilic aromatic substitution (SNAr) of fluoronitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of fluoronitropyridines in a practical question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Nucleophile: The nucleophile may have degraded or is not sufficiently activated. 2. Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or stabilization of the ground state over the transition state. 4. Presence of Water: Moisture can deactivate the nucleophile, especially if a strong base is used for its generation. | 1. Use a fresh batch of the nucleophile. If using a solid base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry. For weaker nucleophiles, consider using a stronger base to generate the corresponding anion in situ. 2. Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition of starting material or product. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Competitive Attack at Different Positions: For di- or poly-substituted fluoronitropyridines, the nucleophile may attack at more than one position. 2. Hydrolysis of the Nitro Group: Under strongly basic or acidic conditions, the nitro group can be susceptible to hydrolysis. 3. Dimerization of the Starting Material: Under certain basic conditions, self-condensation of the fluoronitropyridine may occur. | 1. Lowering the reaction temperature can often improve regioselectivity. The choice of solvent can also influence the selectivity. 2. Use a milder base or ensure the reaction is not run for an excessively long time. If the product is acid-sensitive, avoid acidic workup. 3. Use a less reactive base or add the base slowly to the reaction mixture to avoid high local concentrations. |
| Reaction Mixture Turns Dark/Black | 1. Formation of a Meisenheimer Complex: The initial addition of the nucleophile to the aromatic ring forms a highly colored Meisenheimer complex. This is often a normal observation. 2. Decomposition of Starting Material or Product: At elevated temperatures, the highly activated fluoronitropyridine or the product may decompose, leading to the formation of colored impurities. | 1. The formation of a colored intermediate is expected. The color should dissipate as the reaction proceeds to completion. 2. If the dark color intensifies over time and is accompanied by the formation of multiple spots on TLC, consider lowering the reaction temperature. |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: The product and starting material may have similar polarities. 2. Removal of High-Boiling Point Solvents: Solvents like DMF or DMSO can be difficult to remove completely. 3. Persistent Impurities: Side products may be challenging to separate from the desired product. | 1. Optimize your column chromatography conditions. A shallow solvent gradient or the use of a different solvent system (e.g., toluene/ethyl acetate) may improve separation. 2. After the reaction, perform an aqueous workup and extract the product into a lower-boiling organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual DMF or DMSO. 3. Recrystallization of the crude product can be an effective method for removing impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a fluoronitropyridine not going to completion?
A1: Several factors can contribute to an incomplete reaction. Firstly, ensure your reagents, especially the nucleophile and any base used, are fresh and active. The reaction temperature might be too low; SNAr reactions on activated pyridines often require heating. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction rate. Finally, the presence of moisture can be detrimental, so using anhydrous conditions is highly recommended.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: A common side reaction in the nucleophilic substitution of nitropyridines is the substitution of the nitro group itself, especially with soft nucleophiles like thiols.[2] Additionally, if your nucleophile has multiple reactive sites, you might observe a mixture of products. It is also possible that under strongly basic conditions, hydrolysis of the nitro group or other functional groups on your molecule could occur. Careful analysis of the side product by techniques like mass spectrometry and NMR will be crucial for its identification.
Q3: My reaction mixture has turned a very dark red/purple. Is this normal?
A3: Yes, the formation of a deeply colored solution is often normal for SNAr reactions involving nitro-activated aromatic compounds. This is due to the formation of a resonance-stabilized intermediate called a Meisenheimer complex, which is typically highly colored. As the reaction progresses and the fluoride leaving group is expelled to form the final product, the color of the reaction mixture should lighten. However, if the dark color persists or deepens with prolonged heating, it could indicate decomposition.
Q4: Which is a better leaving group in SNAr on nitropyridines, fluorine or chlorine?
A4: In nucleophilic aromatic substitution, fluorine is generally a better leaving group than chlorine. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect outweighs the fact that fluoride is a poorer leaving group in the context of SN1 and SN2 reactions.
Q5: What is the best way to purify my substituted nitropyridine product?
A5: The most common methods for purifying the products of these reactions are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane is often effective. If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective way to obtain a pure product, especially for removing minor impurities.
Quantitative Data
The choice of nucleophile, solvent, and base significantly impacts the outcome of the nucleophilic substitution reaction. The following table summarizes representative yields for the SNAr of 2-chloro-5-nitropyridine with various amines, which can serve as a general guide for reactions with analogous fluoronitropyridines.
| Nucleophile (Amine) | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | Ethanol | Et₃N | Reflux | 4 | ~93 |
Note: Yields are representative and can vary based on the specific fluoronitropyridine substrate, reaction scale, and purification method.[3]
Experimental Protocols
Protocol 1: General Procedure for SNAr with Aliphatic Amines
This protocol is suitable for the reaction of 2-fluoro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine or morpholine.
Materials:
-
2-Fluoro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., piperidine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous ethanol
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the aliphatic amine to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-5-nitropyridine product.[3]
Protocol 2: General Procedure for SNAr with Aryl Amines
This protocol is suitable for the reaction of 4-fluoro-3-nitropyridine with less nucleophilic aryl amines.
Materials:
-
4-Fluoro-3-nitropyridine (1.0 equiv)
-
Aryl amine (e.g., aniline) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-nitropyridine and potassium carbonate.
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the fluoronitropyridine.
-
Add the aryl amine to the suspension.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General SNAr Mechanism
The nucleophilic aromatic substitution of fluoronitropyridines proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.
Caption: General mechanism of the SNAr reaction.
Troubleshooting Workflow
A logical workflow can aid in diagnosing and resolving common issues in SNAr reactions of fluoronitropyridines.
Caption: A workflow for troubleshooting SNAr reactions.
References
Technical Support Center: Optimizing SNAr Reactions with 6-Fluoro-2-methyl-3-nitropyridine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions with 6-fluoro-2-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for nucleophilic attack on this compound?
The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. In SNAr reactions, the fluoride at the 6-position is the expected leaving group. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.
Q2: Which position on the pyridine ring is most susceptible to nucleophilic attack?
For 2,6-dihalo-3-nitropyridines, nucleophilic attack is generally favored at the 2-position (ortho to the nitro group) under kinetic control, as the inductive effect of the nitro group makes this position more electron-deficient. However, substitution at the 6-position (para to the nitro group) can also occur and may be the thermodynamically favored product. The methyl group at the 2-position in this compound sterically hinders attack at this position, thus favoring substitution at the 6-position.
Q3: What are the most common solvents and bases for this type of reaction?
Commonly used solvents for SNAr reactions on nitropyridines include polar aprotic solvents like 1,4-dioxane, DMF, DMSO, and THF. The choice of base depends on the nucleophilicity of the nucleophile. For amine nucleophiles, hindered organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used to scavenge the HF produced. For less nucleophilic amines or other nucleophiles, stronger inorganic bases like potassium carbonate (K2CO3) or sodium hydride (NaH) may be necessary.
Q4: Can the nitro group be displaced instead of the fluorine?
Yes, in some SNAr reactions involving 2-methyl-3-nitropyridines, particularly with soft nucleophiles like thiolates, the nitro group can act as the leaving group. This is an important consideration when analyzing reaction outcomes and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Reaction temperature too low. 4. Inappropriate solvent or base. | 1. While the nitro group is activating, ensure the purity of your starting material. 2. For weak nucleophiles, consider using a stronger base to generate a more potent nucleophile in situ (e.g., NaH with an alcohol or thiol). 3. Gradually increase the reaction temperature, monitoring for decomposition. Reactions are often run at elevated temperatures (e.g., 80-120 °C). 4. Screen different polar aprotic solvents (DMF, DMSO) and bases (K2CO3, Cs2CO3). |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification. 4. Side reactions. | 1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS to determine the optimal reaction time. 2. If the product is unstable at high temperatures, try a lower temperature for a longer duration. 3. The basicity of the pyridine product can cause tailing on silica gel chromatography. Consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. Acid-base extraction can also be an effective purification step. 4. See "Unexpected Products" below. |
| Multiple Products | 1. Regioisomers (if other leaving groups are present). 2. Di-substitution (if applicable). 3. Side reactions with the solvent. | 1. For substrates with multiple potential leaving groups, the regioselectivity can be influenced by both electronic and steric factors. Lowering the temperature may improve selectivity. 2. Use a stoichiometric amount of the nucleophile to minimize di-substitution. 3. Ensure the use of a non-reactive (aprotic) solvent if the nucleophile is highly reactive. |
| Unexpected Product(s) | 1. Displacement of the nitro group. 2. Ring-opening of the pyridine. | 1. As noted in the FAQs, soft nucleophiles like thiols can displace the nitro group. Characterize all major products to confirm the reaction pathway.[1] 2. Highly basic conditions can sometimes lead to ring-opening of the pyridine nucleus, especially with activated systems. |
Data Presentation: Reaction Conditions and Yields
The following table summarizes reaction conditions for the SNAr of 2,6-difluoro-3-nitropyridine with various aromatic amines, which serves as a close model for this compound.
| Nucleophile (ArNH2) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoquinolin-3-amine derivatives | DIPEA | 1,4-Dioxane | 101 | 20 | 3 - 53 |
Data extracted from a study on the synthesis of covalent USP7 inhibitors, which may not be fully optimized for yield.[2][3]
Experimental Protocols
Key Experiment: SNAr with Aromatic Amines [2][3]
This protocol is adapted from the synthesis of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine derivatives.
Materials:
-
Appropriate arylamine (1.0 eq.)
-
2,6-Difluoro-3-nitropyridine (2.0 eq.)
-
N,N-diisopropylethylamine (DIPEA) (7.0 eq.)
-
Anhydrous 1,4-dioxane (sufficient to make a ~0.1 M solution)
Procedure:
-
To a dry reaction vessel, add the arylamine and 2,6-difluoro-3-nitropyridine.
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
Add DIPEA to the solution.
-
Heat the mixture to 101 °C and stir for 20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: General mechanism of the SNAr reaction.
References
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Fluorinated Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving fluorinated pyridines. These reactions are pivotal in the synthesis of novel pharmaceuticals and functional materials, yet they present unique challenges due to the electronic properties of the fluorinated pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with fluorinated pyridines often challenging?
The primary challenges stem from the inherent properties of fluorinated pyridines:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][2]
-
Substrate Deactivation: The fluorine atom is a strong electron-withdrawing group, which can decrease the electron density of the pyridine ring. This deactivation can make the C-X (where X is a halogen) bond less susceptible to oxidative addition by the palladium catalyst.
-
Side Reactions: Fluorinated pyridines are prone to several side reactions that can significantly lower the yield of the desired product. These include protodeboronation, defluorination, and homocoupling.[1][3]
Q2: My Suzuki-Miyaura coupling reaction with a fluoropyridine is giving a low yield. What are the common causes and solutions?
Low yields in Suzuki-Miyaura couplings involving fluoropyridines are a frequent issue. Here are the primary culprits and how to address them:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material.[1] Heteroaryl boronic acids, especially those with electron-withdrawing groups like a fluorinated pyridine ring, are particularly susceptible.[1]
-
Solution: Use the corresponding pinacol ester of the boronic acid, which is generally more stable. Running the reaction under anhydrous conditions can also mitigate this issue.[4]
-
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the palladium catalyst.[1][2][4]
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical and highly interdependent.[1]
-
Solution: Screen different bases and solvents. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to avoid side reactions.[3] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.
-
Q3: I am observing significant defluorination as a side product. How can I minimize this?
Defluorination is a common problem when working with 2-fluoropyridines.[3] To suppress this unwanted side reaction:
-
Milder Reaction Conditions: Use the mildest possible reaction conditions, including lower temperatures and weaker bases.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired cross-coupling reaction, which can outcompete the slower defluorination pathway.[3] Ligands like SPhos, XPhos, or RuPhos are often effective.[3]
-
Careful Choice of Base: Avoid strong bases. Milder bases such as K₃PO₄ or Na₂CO₃ are generally preferred.[3]
Q4: What are the best practices for setting up a Buchwald-Hartwig amination with a fluorinated pyridine?
The Buchwald-Hartwig amination of fluoropyridines can be challenging due to catalyst poisoning by the pyridine nitrogen.[2] Here are some key considerations:
-
Ligand Choice: The use of sterically bulky, electron-rich ligands is crucial to prevent the pyridine nitrogen from coordinating to the palladium catalyst.[2] Ligands such as XPhos and Xantphos have shown success in these types of reactions.[5][6]
-
Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[2] Cs₂CO₃ and t-BuONa are commonly used bases.[5][6][7]
-
Inert Atmosphere: These reactions are sensitive to air and moisture. Ensure all reagents and solvents are properly dried and degassed, and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in palladium-catalyzed reactions with fluorinated pyridines.
Caption: A logical workflow for troubleshooting palladium-catalyzed reactions.
The Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where a reaction might be failing. The following is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Data Presentation: Ligand Effects on Suzuki-Miyaura Coupling
The choice of ligand has a profound impact on the success of Suzuki-Miyaura coupling of fluorinated pyridines. The following table summarizes representative yields for the coupling of various aryl halides with 2-fluoropyridine-3-boronic acid, highlighting the effect of different phosphine ligands.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | Pd(dppf)Cl₂ (5 mol%) | (dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75[4] |
| 4 | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 5 | Pd(OAc)₂ (3 mol%) | P(t-Bu)₃ (6 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 65 |
Data is compiled for illustrative purposes based on typical conditions and outcomes reported in the literature.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Fluoropyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-fluoropyridine derivative with an arylboronic acid.
Materials:
-
2-Fluoropyridine derivative (1.0 equiv)
-
Arylboronic acid or its pinacol ester (1.2 - 1.5 equiv)[3]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)[3]
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene)[3]
Procedure:
-
To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the 2-fluoropyridine derivative, the arylboronic acid (or its derivative), and the base.[3]
-
In a separate vial, under an inert atmosphere, weigh the palladium catalyst and the phosphine ligand.[3]
-
Add the degassed solvent to the Schlenk tube containing the substrates and base via syringe.[3]
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.[3]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[3]
-
Perform an aqueous work-up and purify the product by a suitable method, such as flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Fluoropyridine
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 2-fluoropyridine derivative.
Materials:
-
2-Fluoropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)[5]
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)[5]
-
Base (e.g., t-BuONa, 1.5-2.5 equiv)[5]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[6]
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-fluoropyridine derivative, the palladium precatalyst, the phosphine ligand, and the base.[5][6]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[6]
-
Add the anhydrous, degassed solvent via syringe.[6]
-
Add the amine to the reaction mixture. If the amine is a volatile liquid, it can be added as a solution in the reaction solvent.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Microwave irradiation can also be employed to shorten reaction times.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride), and extract the product with an organic solvent.[6]
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid hydrodefluorination in fluoropyridine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with fluoropyridines, with a specific focus on avoiding the common side reaction of hydrodefluorination (HDF).
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination (HDF) and why is it a problem in my fluoropyridine reactions?
A1: Hydrodefluorination is a reaction in which a carbon-fluorine (C-F) bond on your fluoropyridine is cleaved and replaced with a carbon-hydrogen (C-H) bond. This is a significant issue as it leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification. The C-F bond, while strong, can be activated by transition metal catalysts commonly used in cross-coupling reactions.
Q2: What are the primary factors that promote hydrodefluorination?
A2: Several factors can contribute to unwanted HDF:
-
Catalyst System: The choice of palladium or nickel catalyst and the associated ligands is critical. Some catalyst systems are more prone to C-F bond activation.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base can all increase the likelihood of HDF.
-
Substrate Electronics: The electronic properties of the fluoropyridine itself can make certain C-F bonds more susceptible to cleavage. For instance, the fluorine atom at the 2-position of the pyridine ring can be particularly prone to nucleophilic displacement.[1]
Q3: I am observing significant HDF in my Suzuki-Miyaura coupling of a 2-fluoropyridine. What are the first troubleshooting steps I should take?
A3: To minimize HDF in Suzuki-Miyaura couplings of 2-fluoropyridines, consider the following adjustments:
-
Milder Reaction Conditions: Lower the reaction temperature and use a weaker base.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower HDF pathway. Ligands such as SPhos, XPhos, or RuPhos are often effective.[1]
-
Catalyst Choice: Pre-formed palladium(II) complexes with bulky phosphine ligands (e.g., Buchwald precatalysts) can be highly effective for coupling electron-deficient substrates.[1] Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are also used.[1]
Troubleshooting Guide
Problem 1: Significant formation of the hydrodefluorinated byproduct.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Decrease the reaction temperature in 10-20°C increments. While this may slow down the desired reaction, it can significantly reduce the rate of HDF. |
| Strong Base | Switch to a milder base. For example, if you are using a strong base like NaOH or KOH, consider using K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further degradation to the HDF byproduct. |
| Inappropriate Ligand | Use bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate the desired coupling.[1] |
| Presence of a Hydride Source | Ensure that the reagents and solvents are free from impurities that could act as hydride donors. |
Problem 2: Low yield of the desired coupled product with no significant HDF.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Use bulky ligands to shield the metal center.[1] |
| Inefficient Transmetalation | Ensure the base is sufficiently strong and soluble. The use of cesium carbonate or potassium phosphate can be advantageous. The presence of water can also influence the rate of this step.[1] |
| Protodeboronation | The boronic acid may be unstable under the reaction conditions. Consider using its pinacol ester derivative or running the reaction under anhydrous conditions.[1][3] |
Data on Reaction Conditions to Minimize Hydrodefluorination
The following table summarizes the effect of different catalysts and ligands on the regioselectivity of hydrodefluorination of pentafluoropyridine (C₅F₅N). While this data is for HDF as the primary reaction, it provides valuable insights into how to avoid it by selecting catalyst systems that are less prone to C-F activation at specific positions.
| Catalyst/Ligand | Position of HDF | Major Product | Minor Product | Reference |
| Ru(IPr)(PPh₃)₂(CO)H₂ | ortho | 2,3,4,5-C₅F₄HN | 2,3,5,6-C₅F₄HN | [4][5] |
| Ru(IMes)(PPh₃)₂(CO)H₂ | para | 2,3,5,6-C₅F₄HN | - | [4][5] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluoropyridine with Minimized Hydrodefluorination
This protocol provides a starting point for the cross-coupling of a fluoropyridine with an aryl boronic acid, incorporating strategies to suppress HDF.
Materials:
-
Fluoropyridine (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Palladacycle, 0.03 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluoropyridine, aryl boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium precatalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the desired catalytic cycle and the competing hydrodefluorination pathway.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A potential pathway for hydrodefluorination as a side reaction.
References
Managing regioselectivity in the functionalization of 2-methyl-3-nitropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2-methyl-3-nitropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of 2-methyl-3-nitropyridines?
A1: The main challenges stem from the electronic properties of the pyridine ring and the directing effects of the existing substituents. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitro group at the 3-position and the methyl group at the 2-position are key directors for incoming reagents. Key challenges include:
-
Controlling Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack. The primary challenge is directing the nucleophile to the desired position, as substitution of the nitro group itself is a common pathway.[1][2]
-
Side Reactions of the Methyl Group: The methyl group at the C2 position is acidic and can undergo condensation reactions, for example with aldehydes, under basic conditions.[1][3]
-
Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of reagents to adjacent positions, influencing the regioselectivity of the reaction.[4]
Q2: Which positions on the 2-methyl-3-nitropyridine ring are most reactive towards different types of reagents?
A2: The reactivity of the positions on the 2-methyl-3-nitropyridine core is highly dependent on the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): The positions activated by the nitro group are most susceptible to nucleophilic attack. The nitro group at C3 is a good leaving group itself and can be displaced by strong nucleophiles like thiolates.[1][2][3] In substrates with additional leaving groups, such as a halogen at C5, the nitro group at C3 still tends to be selectively substituted by sulfur nucleophiles.[2]
-
Reactions at the Methyl Group: The methyl group at the C2 position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making its protons acidic. This allows for condensation reactions with aldehydes in the presence of a base like piperidine.[1][3]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitro group.[4] Functionalization via this pathway is challenging and often requires harsh conditions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause: The reaction conditions may not be optimal to favor one substitution site over another, or the nucleophile may not have sufficient selectivity.
Troubleshooting Steps:
-
Modify the Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting regioselectivity.
-
Adjust the Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Screen Different Bases: For reactions involving deprotonation of a nucleophile, the choice of base is critical. A less hindered base might improve selectivity.
-
Consider the Nucleophile's Steric Bulk: A bulkier nucleophile may preferentially attack a less sterically hindered position on the pyridine ring.
Problem 2: Unwanted Side Reaction at the C2-Methyl Group
Possible Cause: The reaction conditions, particularly the presence of a base, may be promoting undesired condensation reactions involving the acidic protons of the methyl group.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize reactions at the methyl group.
-
Protect the Methyl Group: If feasible, the methyl group could be transiently protected, although this adds extra steps to the synthesis.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the occurrence of slower side reactions.
Data Presentation
Table 1: Regioselectivity in the Reaction of 2-Methyl-3,5-dinitropyridine with Thiophenols
| Entry | Thiol | Product(s) | Ratio (3-SR : 5-SR) | Yield (%) |
| 1 | 4-Methylthiophenol | 3-Thioether | Major Product | 75 |
| 2 | 4-Chlorothiophenol | 3-Thioether and 5-Thioether | 4 : 1 | 82 |
| 3 | 2-Methoxythiophenol | 3-Thioether | Major Product | 68 |
Data is illustrative and compiled from typical outcomes described in the literature.
Table 2: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes
| Entry | 2-Methyl-3-nitropyridine Derivative | Aldehyde | Product | Yield (%) |
| 1 | 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | (E)-2-(4-chlorostyryl)-3,5-dinitropyridine | 85 |
| 2 | 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | (E)-2-(4-methoxystyryl)-3,5-dinitropyridine | 88 |
| 3 | 2-Methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | (E)-2-styryl-3-nitro-5-bromopyridine N-oxide | 72 |
Data is illustrative and based on findings reported in the literature.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitropyridines from 2-Chloro-3-nitropyridines
This two-step procedure involves a reaction with diethyl malonate followed by hydrolysis and decarboxylation.[2][5]
Step 1: Malonate Synthesis
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF, add diethyl malonate (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. The crude product is used in the next step without further purification.
Step 2: Hydrolysis and Decarboxylation
-
Add the crude malonic ester from the previous step to a mixture of sulfuric acid and water (e.g., 60% H₂SO₄).
-
Heat the mixture to reflux for several hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-nitropyridine.
Protocol 2: Reaction of 2-Methyl-3-nitropyridines with Thiols
This protocol describes the nucleophilic aromatic substitution of the nitro group with a thiolate anion.[2][6]
-
In a round-bottom flask, dissolve the 2-methyl-3-nitropyridine derivative (1.0 eq) in DMF.
-
Add the desired thiol (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture (e.g., to 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 3-thioether product.
Mandatory Visualizations
Caption: General synthetic and functionalization workflow for 2-methyl-3-nitropyridines.
Caption: Troubleshooting workflow for managing regioselectivity issues.
Caption: Key factors influencing regioselectivity in 2-methyl-3-nitropyridine functionalization.
References
Scaling up the synthesis of 6-Fluoro-2-methyl-3-nitropyridine for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 6-Fluoro-2-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the industrial-scale production of this compound?
A1: Common synthetic strategies involve multi-step processes starting from commercially available picoline derivatives. A prevalent route includes the nitration of a 2-methylpyridine derivative, followed by a halogen exchange reaction to introduce the fluorine atom. One such method involves the conversion of a 2-chloro-3-nitropyridine with a fluorinating agent. Another approach could involve the diazotization of an amino-pyridine precursor, followed by a Schiemann or related fluorination reaction.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis of nitropyridines involves highly reactive and potentially hazardous materials. Key safety considerations include:
-
Handling of Nitrating Agents: Nitric and sulfuric acid mixtures are highly corrosive and reactions can be extremely exothermic.[1]
-
Thermal Stability: Nitrated organic compounds can be thermally unstable and may decompose explosively. Continuous flow reactors are often recommended for nitration reactions to minimize the accumulation of hazardous intermediates and to ensure better temperature control.[1]
-
Handling of Fluorinating Agents: Anhydrous hydrogen fluoride and other fluoride sources are toxic and highly corrosive.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats, is mandatory.
-
Ventilation: All steps should be performed in a well-ventilated area or a fume hood.[3]
-
Emergency Procedures: Ensure that emergency quench procedures and appropriate neutralizing agents are readily available.
Q3: How can the formation of isomers and other by-products be minimized?
A3: Minimizing by-products requires precise control over reaction conditions. For instance, during nitration, controlling the temperature and the rate of addition of the nitrating agent is crucial to prevent over-nitration or the formation of undesired isomers. In fluorination reactions, the choice of solvent and fluorinating agent, along with temperature control, can significantly impact the selectivity and yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Nitration Step | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of nitrating agent. | - Monitor the reaction using TLC or HPLC to ensure completion. - Optimize the reaction temperature; nitration of pyridines can be sensitive to temperature changes. - Perform a stoichiometric analysis to ensure the correct molar ratio of reagents. |
| Formation of Multiple Nitro Isomers | - Reaction temperature is too high. - Incorrect starting material. | - Maintain a lower reaction temperature to improve regioselectivity. - Verify the identity and purity of the starting 2-methylpyridine derivative. |
| Low Yield in Fluorination Step (Halogen Exchange) | - Incomplete reaction. - Deactivation of the fluorinating agent. - Poor solubility of reactants. | - Increase reaction time or temperature, monitoring for decomposition. - Ensure the fluorinating agent (e.g., CsF, KF) is anhydrous and of high purity.[4] - Select a solvent in which both the substrate and the fluorinating agent have adequate solubility. |
| Product Decomposition During Work-up | - Presence of strong acids or bases. - High temperatures during solvent removal. | - Neutralize the reaction mixture carefully during work-up. - Use vacuum distillation or rotary evaporation at a lower temperature to remove the solvent. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Oily or non-crystalline product. | - Employ column chromatography with an optimized solvent system for purification. - Attempt to form a crystalline salt of the product to facilitate purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitropyridine (Illustrative)
This protocol is based on general procedures for the nitration of pyridine derivatives.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-6-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 5°C in an ice bath.[5]
-
Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.[6]
-
Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via Halogen Exchange (Illustrative)
This protocol is based on nucleophilic aromatic substitution principles.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 6-chloro-2-methyl-3-nitropyridine in an anhydrous polar aprotic solvent such as DMSO or DMF.
-
Fluorination: Add an excess of a spray-dried alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).
-
Reaction: Heat the mixture to a temperature typically between 120-180°C. The optimal temperature should be determined experimentally.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: A potential synthetic pathway for this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. 3-Nitropyridine - Safety Data Sheet [chemicalbook.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during the hydrogenation of fluoropyridines. Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your fluoropyridine hydrogenation experiments.
Issue 1: Low or No Conversion of Fluoropyridine
Q: My hydrogenation reaction of a fluoropyridine substrate is showing little to no conversion. What are the likely causes?
A: Low or no conversion in fluoropyridine hydrogenation is a common issue that can often be attributed to catalyst deactivation. The primary culprits are typically poisoning of the catalyst's active sites or unfavorable reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly adsorb to the active metal sites (e.g., Palladium, Platinum) of your catalyst. This blocks the sites and prevents the catalytic cycle from proceeding efficiently.[1]
-
Catalyst Poisoning by Impurities: Trace impurities in your starting materials, solvents, or hydrogen gas can act as potent catalyst poisons. Common poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.[2]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific fluoropyridine substrate under the applied reaction conditions. The aromaticity of the pyridine ring makes it challenging to hydrogenate.
-
Sub-optimal Reaction Conditions: Factors such as low hydrogen pressure, inadequate temperature, poor stirring, or an inappropriate solvent can all lead to low conversion.
Diagnostic Steps and Solutions:
-
Evaluate for Nitrogen Poisoning:
-
Visual Inspection: After the reaction, carefully observe the catalyst. While not definitive, changes in appearance, such as clumping, could indicate strong adsorption of reactants or products.
-
Acidic Additives: A common strategy to mitigate nitrogen poisoning is to add a non-halogenated acid (e.g., acetic acid, sulfuric acid) to the reaction mixture. The acid protonates the pyridine nitrogen, which prevents it from binding to the catalyst's active sites.[3]
-
-
Check for Impurities:
-
Substrate and Solvent Purity: Ensure the use of high-purity fluoropyridine starting material and solvents. Consider purifying your substrate if its purity is questionable.
-
Gas Purity: Use high-purity hydrogen gas. If you suspect contamination, consider using a gas purifier.
-
-
Optimize Reaction Conditions:
-
Increase Hydrogen Pressure: Hydrogenation of aromatic rings often requires elevated hydrogen pressure.[3]
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as excessive heat can lead to catalyst sintering (irreversible deactivation) or promote side reactions like dehalogenation.
-
Improve Agitation: Ensure vigorous stirring to overcome mass transfer limitations of hydrogen from the gas phase to the catalyst surface.
-
Solvent Choice: Protic solvents like alcohols (e.g., methanol, ethanol) are often effective for hydrogenation reactions.
-
Issue 2: Dehalogenation as a Major Side Reaction
Q: I am observing significant amounts of the dehalogenated product instead of the desired fluoropiperidine. How can I improve selectivity?
A: Dehalogenation is a frequent side reaction in the hydrogenation of halogenated aromatic compounds, including fluoropyridines.[3] The C-F bond can be cleaved under hydrogenation conditions, leading to the formation of piperidine and hydrofluoric acid (HF).
Factors Influencing Dehalogenation:
-
Catalyst Type: Palladium-based catalysts (e.g., Pd/C) are generally more prone to causing dehalogenation compared to Platinum-based catalysts (e.g., Pt/C, PtO₂).
-
Reaction Conditions: Harsh conditions such as high temperature and high hydrogen pressure can promote dehalogenation.
-
Catalyst Loading: Higher catalyst loadings can sometimes increase the rate of dehalogenation.
Strategies to Minimize Dehalogenation:
-
Catalyst Selection:
-
Consider switching from a Palladium-based catalyst to a Platinum-based one (e.g., Pt/C or PtO₂).
-
Rhodium-based catalysts have also been used for pyridine hydrogenation and may offer different selectivity profiles.[1]
-
-
Optimization of Reaction Conditions:
-
Lower Temperature and Pressure: Try to find the mildest conditions that still afford a reasonable reaction rate.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for the reaction to proceed.
-
-
Use of Additives:
-
While acidic additives are used to prevent nitrogen poisoning, their effect on dehalogenation can vary. It is a parameter that may need to be optimized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in fluoropyridine hydrogenation?
A1: The most frequently encountered catalyst poisons include:
-
The Substrate and Product: The nitrogen atom in both the fluoropyridine starting material and the resulting fluoropiperidine product can strongly adsorb to the catalyst's active sites.[1]
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, sulfur-containing impurities in reagents or solvents can severely deactivate noble metal catalysts.[2]
-
Halide Ions (including Fluoride): While the fluorine is part of the substrate, the formation of fluoride ions or hydrofluoric acid (HF) from dehalogenation can potentially poison the catalyst. There is evidence that excess fluoride can quench the catalytic activity of palladium complexes.
-
Other Nitrogen-Containing Heterocycles: Impurities with similar structures to pyridine can also compete for active sites.[2]
Q2: Can a poisoned catalyst from a fluoropyridine hydrogenation be regenerated?
A2: Yes, in many cases, catalyst activity can be at least partially restored, depending on the deactivation mechanism.
-
For Poisoning by Adsorbed Species: A common method involves washing the catalyst with solvents to remove adsorbed nitrogen-containing compounds and other impurities. A patented procedure for regenerating a palladium on carbon catalyst used in a halopyridine reaction involves a series of washes with deionized water and methanol.[4]
-
For Sintering: Deactivation due to sintering (agglomeration of metal particles at high temperatures) is generally irreversible.
Q3: How can I tell if my catalyst is poisoned?
A3: The primary symptom of catalyst poisoning is a significant decrease in the reaction rate or a complete halt of the reaction, leading to low product conversion.[2] Other indicators include:
-
Inconsistent results between batches.
-
Formation of side products due to altered catalyst selectivity.
-
A change in the color or texture of the catalyst.
Q4: What is the potential role of hydrofluoric acid (HF) in catalyst poisoning?
A4: Hydrofluoric acid (HF) can be formed as a byproduct of the dehalogenation of fluoropyridines. While not as commonly cited as sulfur or nitrogen poisoning in the context of hydrogenation, HF is a highly corrosive substance that can interact with the catalyst. The fluoride ion can potentially coordinate to the metal center of the catalyst, altering its electronic properties and hindering its catalytic activity. Additionally, HF can react with the catalyst support material, especially oxide-based supports, potentially leading to structural changes and loss of active surface area.
Quantitative Data on Catalyst Performance and Regeneration
The following table summarizes representative data on the regeneration of a palladium on carbon catalyst used in a halopyridine reaction.
| Catalyst State | Reaction Time (h) | Product Yield (%) | Recovered Catalyst Activity (%) |
| Fresh Pd/C | 4 | 96.5 | 100 |
| Deactivated Pd/C | 4 | - | - |
| Regenerated Pd/C (Method 1) | 4 | 89 | 92 |
| Regenerated Pd/C (Method 2) | 4 | 83 | 86 |
| Regenerated Pd/C (Method 3) | 4 | 90.5 | 93.7 |
Data adapted from a patent on the regeneration of Pd/C catalysts from halopyridine reactions, demonstrating the potential for significant activity recovery.[4]
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of 2-Fluoropyridine using Pd/C with an Acidic Additive
Objective: To hydrogenate 2-fluoropyridine to 2-fluoropiperidine while minimizing catalyst poisoning.
Materials:
-
2-Fluoropyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), high purity
-
Hydrochloric Acid (HCl) solution in a suitable solvent (e.g., ether or isopropanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a heavy-walled flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean and dry. Add a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add the 10% Pd/C catalyst to the reaction vessel. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[5]
-
Solvent and Substrate Addition: Add methanol to the vessel. Then, add the 2-fluoropyridine substrate.
-
Acidic Additive: Add a stoichiometric equivalent of HCl solution relative to the 2-fluoropyridine.
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with an inert gas and then venting (repeat 3-5 times) to remove any oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Safety Note: The filtered catalyst will be saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry in the air. Quench the filter cake with water before disposal.
-
Isolation: The filtrate containing the product can be worked up as required (e.g., neutralization, extraction, and purification).
Protocol 2: Regeneration of a Deactivated Pd/C Catalyst by Solvent Washing
Objective: To remove adsorbed poisons from a deactivated Pd/C catalyst to restore its activity.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
Centrifuge or filtration setup
-
Drying oven or desiccator
Procedure:
-
Catalyst Recovery: After the hydrogenation reaction, carefully recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.
-
Water Wash: Wash the recovered catalyst with deionized water multiple times (e.g., 3 times) to remove any water-soluble impurities. A centrifugation step can be used to separate the catalyst from the wash liquid.
-
Organic Solvent Wash: Following the water wash, wash the catalyst with methanol (e.g., 3 times) to remove organic residues. Use centrifugation to aid in separation.[4]
-
Final Water Wash: After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol.
-
Drying: Carefully dry the washed catalyst under vacuum or in a desiccator before reuse. Safety Note: Ensure the catalyst is not exposed to air while still wet with flammable solvents.
Visualizations
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 6-Fluoro-2-methyl-3-nitropyridine and Its Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-fluoro-2-methyl-3-nitropyridine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document outlines detailed experimental protocols, presents a comparative analysis of spectral data, and includes visualizations to aid in understanding the structure-spectra relationships.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for the accurate and reproducible characterization of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm).
NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
Below is a diagram illustrating the general workflow for NMR spectral analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR data for this compound and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are given in Hertz (Hz).
¹H NMR Data
| Compound | H-4 | H-5 | CH₃ | Other Protons |
| This compound | ~8.2-8.4 (d) | ~7.2-7.4 (dd) | ~2.6 (s) | - |
| 6-Amino-2-methyl-3-nitropyridine | ~8.0-8.2 (d) | ~6.2-6.4 (d) | ~2.5 (s) | ~5.0-6.0 (br s, NH₂) |
| 6-Methoxy-2-methyl-3-nitropyridine | ~8.1-8.3 (d) | ~6.5-6.7 (d) | ~2.5 (s) | ~4.0 (s, OCH₃) |
| 2-Methyl-3-nitropyridine | ~8.7-8.9 (dd) | ~7.4-7.6 (dd) | ~2.7 (s) | H-6: ~8.6-8.8 (dd) |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
¹³C NMR Data
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CH₃ | Other Carbons |
| This compound | ~160 (d) | ~135 | ~140 | ~115 (d) | ~165 (d) | ~24 | - |
| 6-Amino-2-methyl-3-nitropyridine | ~158 | ~133 | ~138 | ~105 | ~155 | ~24 | - |
| 6-Methoxy-2-methyl-3-nitropyridine | ~159 | ~134 | ~139 | ~108 | ~163 | ~24 | ~55 (OCH₃) |
| 2-Methyl-3-nitropyridine | ~152 | ~133 | ~135 | ~123 | ~148 | ~24 | - |
Note: The chemical shifts for carbons attached to fluorine will appear as doublets due to C-F coupling.
Comparative Analysis
The electronic properties of the substituents on the pyridine ring significantly influence the chemical shifts of the ring protons and carbons.
-
Fluorine (at C-6): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, causing a downfield shift of the adjacent C-6 and a through-space effect on H-5. The C-F coupling provides a clear diagnostic feature in the ¹³C NMR spectrum.
-
Nitro Group (at C-3): The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This leads to a significant deshielding of the ortho (C-2, C-4) and para (C-6) positions.
-
Methyl Group (at C-2): The methyl group is a weak electron-donating group, causing a slight upfield shift of the ring carbons.
-
Derivatives at C-6: Replacing the fluorine at the C-6 position with an electron-donating group, such as an amino (-NH₂) or methoxy (-OCH₃) group, results in a significant upfield shift of the ring protons and carbons, particularly C-5 and C-6.
The following diagram illustrates the influence of the substituents on the electron density and the resulting general trends in chemical shifts.
This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound and its derivatives. The provided data and protocols can serve as a valuable resource for the structural characterization of these and related compounds.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 6-Fluoro-2-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 6-Fluoro-2-methyl-3-nitropyridine is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment depends on various factors including the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis. This guide provides an objective comparison of these two analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The selection of an analytical method is a pivotal decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and GC-MS methods in the analysis of this compound and related derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. As this compound is a solid at room temperature, HPLC is a suitable method.[1][2][3] | Requires the analyte to be volatile and thermally stable.[1][2][3] Given its structure, this compound is amenable to GC analysis. |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range[1] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar pyridine derivatives and fluorinated aromatic compounds and are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. A typical gradient could be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 20% Acetonitrile
-
20-25 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm or a wavelength of maximum absorbance should be selected.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase starting composition (e.g., 20% acetonitrile in water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Mandatory Visualization
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for purity assessment and a logical approach to selecting the appropriate analytical technique.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Decision tree for selecting between HPLC and GC-MS for purity analysis.
References
A Head-to-Head Battle of Halogens: 6-Fluoro-2-methyl-3-nitropyridine vs. 6-Chloro-2-methyl-3-nitropyridine in Synthesis
In the realm of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Among the plethora of heterocyclic intermediates, 6-halo-2-methyl-3-nitropyridines serve as versatile scaffolds. This guide provides a comprehensive comparison of two key analogues: 6-fluoro-2-methyl-3-nitropyridine and 6-chloro-2-methyl-3-nitropyridine, with a focus on their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data.
At a Glance: Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 6-Chloro-2-methyl-3-nitropyridine |
| CAS Number | 18605-16-8[1] | 22280-60-0[2] |
| Molecular Formula | C₆H₅FN₂O₂[1] | C₆H₅ClN₂O₂[2] |
| Molecular Weight | 156.11 g/mol [1] | 172.57 g/mol [2] |
| Appearance | Light yellow to yellow to orange clear liquid | Crystalline powder |
| IUPAC Name | This compound[1] | 6-chloro-2-methyl-3-nitropyridine[2] |
Synthesis of the Starting Materials
The synthetic accessibility of these reagents is a crucial factor for their application in research and development.
6-Chloro-2-methyl-3-nitropyridine is commonly synthesized from pyridine precursors. A frequently cited method involves the chlorination of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures.[3] Another approach starts from the commercially available 2-amino-6-methylpyridine, which undergoes nitration, diazotization to the 2-hydroxy derivative, and subsequent chlorination.
This compound , while commercially available, can be synthesized through several routes. One potential pathway involves the nitration of 2,6-difluoropyridine to yield 2,6-difluoro-3-nitropyridine, followed by a selective nucleophilic substitution of one fluorine atom with a methyl group source. Halogen exchange reactions, where the chloro-analogue is treated with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent, also present a viable synthetic strategy.
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these compounds lies in their susceptibility to nucleophilic aromatic substitution, a reaction driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing nitro group. The halogen at the 6-position serves as a leaving group, facilitating the introduction of a wide range of nucleophiles.
The "Element Effect": Why Fluorine Reigns Supreme
In the context of SNAr reactions, a well-established principle known as the "element effect" dictates the reactivity order of halogens as leaving groups to be F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction rate for fluoro-substituted pyridines compared to their chloro counterparts.
The following diagram illustrates the general mechanism of an SNAr reaction on a 6-halopyridine.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-methyl-3-nitropyridine | C6H5ClN2O2 | CID 253123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to Halonitropyridine Reactivity
For researchers, scientists, and professionals in drug development, understanding the subtleties of nucleophilic aromatic substitution (SNAr) is paramount for the efficient synthesis of complex molecules. Halonitropyridines are key substrates in this reaction class, valued for their role as precursors to a wide array of functionalized heterocyclic compounds. This guide provides a comparative analysis of the reactivity of different halonitropyridines in SNAr reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
The reactivity of halonitropyridines in SNAr reactions is a finely tuned interplay of electronic and steric factors. The inherent electron deficiency of the pyridine ring, enhanced by the potent electron-withdrawing nature of a nitro group, makes it highly susceptible to nucleophilic attack. This activation is a cornerstone of the addition-elimination mechanism that governs these transformations. The reaction typically proceeds via the formation of a resonance-stabilized Meisenheimer complex, a key intermediate whose stability dictates the overall reaction rate. The subsequent departure of the halide leaving group restores aromaticity, yielding the substituted product.
Factors Influencing Reactivity: A Logical Overview
Several key factors govern the reactivity of halonitropyridines in SNAr reactions. The position of the nitro group relative to the leaving group, the nature of the halogen, and the position of the leaving group on the pyridine ring all play crucial roles. The following diagram illustrates the logical relationships between these factors and the resulting reactivity.
Comparative Reactivity Data
The rate of SNAr reactions on halonitropyridines is significantly influenced by the identity of the halogen and the position of the nitro group. The tables below summarize quantitative data from kinetic studies, providing a basis for comparing the reactivity of various substrates.
The "Element Effect": Impact of the Leaving Group
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1] Consequently, the electronegativity of the halogen, which stabilizes the intermediate through an inductive effect, is more critical than its ability to act as a leaving group. This leads to a reactivity order that is often counterintuitive to that observed in aliphatic nucleophilic substitutions (SN2). For activated aryl substrates, the typical leaving group order is F > Cl ≈ Br > I.[2][3] The high electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine.[4]
However, in some cases, particularly with pyridinium salts, a different leaving group order has been observed (e.g., 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I), suggesting that the reaction mechanism can be more complex and influenced by the specific substrate and reaction conditions.[5][6]
Table 1: Illustrative Second-Order Rate Constants for SNAr Reactions of Halonitropyridines with Amines
| Halonitropyridine | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| 2-Methoxy-3-nitropyridine | Piperidine | Water | 20 | 1.46 x 10⁻² | [7] |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Water | 20 | 1.15 x 10⁻¹ | [7] |
| 2-Methoxy-3-nitropyridine | Morpholine | Water | 20 | 2.50 x 10⁻³ | [7] |
| 2-Methoxy-5-nitropyridine | Piperidine | Water | 20 | 2.11 x 10⁻⁵ | [7] |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Water | 20 | 1.83 x 10⁻⁴ | [7] |
| 2-Methoxy-5-nitropyridine | Morpholine | Water | 20 | 4.12 x 10⁻⁶ | [7] |
Positional Effects of the Nitro Group and Halogen
The position of the electron-withdrawing nitro group relative to the leaving group is a critical determinant of reactivity. For effective resonance stabilization of the Meisenheimer intermediate, the nitro group must be positioned ortho or para to the site of nucleophilic attack.[8][9] This positioning allows the negative charge to be delocalized onto the nitro group. A nitro group in the meta position offers only inductive stabilization, resulting in significantly lower reactivity.[9]
Similarly, the position of the halogen on the pyridine ring is crucial. Leaving groups at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen are strongly activated towards SNAr. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8][10] Substitution at the 3- (meta) position is significantly less favorable as the ring nitrogen cannot participate in resonance stabilization of the intermediate.[9] Generally, attack at the 4-position is often faster than at the 2-position, although this can be dependent on the nucleophile and specific reaction conditions.[10]
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with halonitropyridines and amine nucleophiles. These should be adapted based on the specific substrates and desired outcomes.
General Protocol 1: SNAr of Chloro-nitropyridines with Primary Amines
This protocol is adapted from a procedure for the reaction of 2-chloro-5-nitropyridine with primary amines.[11]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure product.
General Protocol 2: SNAr of Fluoro-pyridines with Amine Nucleophiles under Basic Conditions
This protocol is a general procedure for the reaction of fluoropyridines with amine nucleophiles, which often benefit from milder conditions due to the higher reactivity of the fluoro substrate.[4]
Materials:
-
2-Fluoropyridine derivative (1.0 equiv)
-
Amine nucleophile (e.g., morpholine) (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv) or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., tert-amyl alcohol, DMSO, or THF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., K₃PO₄, 1.5 equiv).
-
Add the fluoropyridine derivative (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to the desired temperature (e.g., 80-110 °C), or stir at room temperature if the substrate is sufficiently reactive.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the SNAr reactions described.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Reaction Examples [cdb.ics.uci.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
Benchmarking the efficiency of different catalysts for reactions involving fluoropyridines
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of fluoropyridines is a critical task in the synthesis of novel chemical entities with potential therapeutic applications. The choice of catalyst is paramount to the success of these transformations, influencing yield, selectivity, and substrate scope. This guide provides an objective comparison of the performance of common palladium, nickel, and copper-based catalysts for two key reactions involving fluoropyridines: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The information presented is supported by experimental data from the literature to aid in catalyst selection and methods development.
Data Presentation: Catalyst Performance in Fluoropyridine Reactions
The following tables summarize quantitative data for the performance of different catalysts in the Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid and the C-N coupling of 2-halopyridines with amines. While direct head-to-head comparisons under identical conditions are limited in the literature, this compilation provides a benchmark for catalyst efficiency.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | >99 | 2,3,5-trichloropyridine | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 85 | 18 | ~80 | Diaryl bromide | [2] |
| XPhos Pd G3 | XPhos | K₃PO₄ | 2-MeTHF | 100 | 12-24 | >90 | 3-chloropyridine | [1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | RT | 12 | 95 | 2-fluoronaphtho[2,1-b]furan | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | >95 | Pyridine derivatives | [4] |
| CuI | None | Cs₂CO₃ | DMF | 110 | 24 | 89 | 1-iodo-4-methoxy-benzene | [5] |
Table 2: Comparison of Catalysts for the C-N Coupling of 2-Halopyridines with Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | MW (30 min) | 0.5 | Good | 2-fluoro-4-iodopyridine | [6] |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Toluene | 65 | 0.5 | >90 | 4-n-butylbromobenzene | [7] |
| NiCl₂(dppf) | dppf | LiOtBu | CPME | 100 | 0.25 | 91 | Aryl chloride | [8] |
| (PAd₂-DalPhos)Ni(o-tol)Cl | PAd₂-DalPhos | NaOtBu | Toluene | RT | 18 | High | Aryl chloride | [9] |
| Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | 2-bromopyridine | [10] |
| CuI | None | K₂CO₃ | DMF | 120 | 24 | Moderate | Adamantyl amine |
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for catalyst screening and a logical relationship diagram comparing the key features of palladium, nickel, and copper catalysts in the context of fluoropyridine functionalization.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions adapted for fluoropyridine substrates. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluoropyridine
Materials:
-
Fluoropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3; 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos; 2-6 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF; 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the fluoropyridine, arylboronic acid, base, palladium precatalyst, and ligand (if applicable) under an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 6-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]
Protocol 2: General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination of a Fluoropyridine
Materials:
-
Fluoropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Nickel precatalyst (e.g., NiCl₂(dppf), (PAd₂-DalPhos)Ni(o-tol)Cl; 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., dppf, PAd₂-DalPhos; 4-10 mol%)
-
Base (e.g., NaOtBu, LiOtBu; 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, CPME; 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, add the nickel precatalyst, ligand (if applicable), and base to an oven-dried reaction vial equipped with a stir bar.
-
Add the solvent, followed by the fluoropyridine and the amine.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block or oil bath at the desired temperature (can range from room temperature to 100 °C).[8][9]
-
Stir the reaction for the required time (typically 1-18 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylfluoropyridine.
Protocol 3: General Procedure for Copper-Catalyzed Amination of a Fluoropyridine
Materials:
-
Fluoropyridine (1.0 mmol, 1.0 equiv)
-
Amine (2.0 mmol, 2.0 equiv)
-
Copper(I) salt (e.g., CuI, Cu₂O; 5-10 mol%)
-
Ligand (optional, e.g., DMEDA; 10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, Ethylene Glycol; 3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the copper(I) salt, base, and ligand (if used).
-
Add the fluoropyridine, amine, and solvent.
-
Heat the mixture with stirring at the desired temperature (typically 60-120 °C) for the specified time (16-24 hours).[10]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of synthesis routes for substituted fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability.[1] The synthesis of these valuable compounds can be approached through several distinct routes, each with its own advantages and limitations. This guide provides a comparative analysis of three primary synthetic strategies for accessing substituted fluoropyridines: Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and Electrophilic Fluorination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a widely employed method for the synthesis of fluoropyridines, particularly through the Halex reaction, which involves the displacement of a halide (typically chloride) with a fluoride anion.[2] This reaction is most effective for electron-deficient pyridine rings, where the presence of electron-withdrawing groups activates the ring towards nucleophilic attack.[3]
The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride leaving group.[4]
Comparative Performance of SNAr Routes
| Product | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| 2-Morpholinopyridine | 2-Fluoropyridine, Morpholine | K₃PO₄, tert-amyl alcohol, 110 °C | Not specified | [4] |
| Methyl 3-fluoropyridine-4-carboxylate | Methyl 3-nitropyridine-4-carboxylate | CsF, dry DMSO, 120 °C, 90 min | 38% | [5] |
| 2-Substituted analogues of betahistine | 2-Fluoropyridine derivative | Various nucleophiles (butanol, morpholine, indole) | Quantitative conversion | [6][7] |
| 4-Fluoronitrobenzene (analogous arene) | p-Nitrochlorobenzene | Anhydrous KF, DMSO | Dramatically higher than with DMF or sulfolane | [3] |
Experimental Protocol: Synthesis of 2-Morpholinopyridine via SNAr
This protocol is a general representation of an SNAr reaction on a fluoropyridine.[4]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-amyl alcohol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[4]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoropyridine.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and effective method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine.[8] The reaction proceeds through the diazotization of the aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from tetrafluoroborate, to yield the corresponding fluoropyridine.[8]
Comparative Performance of the Balz-Schiemann Reaction
| Product | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| 4-Fluoropyridine | 4-Aminopyridine | HBF₄, NaNO₂, 5-9 °C then 25 °C | 20% (isolated) | [9] |
| 2-Amino-5-fluoropyridine | 2-Acetamido-5-aminopyridine | HBF₄, NaNO₂, 25 °C, 1.5 h (diazotization); Toluene, 110 °C (decomposition) | 87.22% (diazotization), 64.94% (decomposition) | [10] |
| 2-Cyano-5-fluoropyridine | 2-Cyano-5-aminopyridine | Ionic liquid (BMIMBF₄) | High assay yields | [11] |
| Aryl Fluorides (general) | Aryl amines | Continuous flow reactor: Diazotization at 10 °C (10 min), Fluorination at 60 °C (5.4 s) | ~70% | [12] |
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol is based on a detailed procedure for the synthesis of 4-fluoropyridine.[9]
Materials:
-
4-Aminopyridine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Ice-water bath
Procedure:
-
In a flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 48% HBF₄ (50 mL) by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water).
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers with anhydrous Na₂SO₄, filter, and then add crushed CaH₂ to the filtrate and let it stand overnight to ensure complete drying.
-
Remove the solvent by distillation, followed by fractional distillation of the residue to obtain pure 4-fluoropyridine.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. researchgate.net [researchgate.net]
- 12. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new synthetic method for 6-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. 6-Fluoro-2-methyl-3-nitropyridine is a key building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive comparison of two prominent synthetic methods for its preparation: a classical nucleophilic aromatic substitution (SNAr) and a modified Balz-Schiemann reaction. This objective analysis, supported by experimental data, will assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method A: Nucleophilic Aromatic Substitution | Method B: Modified Balz-Schiemann Reaction |
| Starting Material | 6-Chloro-2-methyl-3-nitropyridine | 6-Amino-2-methyl-3-nitropyridine |
| Key Reagents | Potassium Fluoride, Tetrabutylammonium Bromide | Sodium Nitrite, Tetrafluoroboric Acid |
| Reaction Steps | 1 | 2 (Diazotization and Fluorination) |
| Typical Yield | High | Moderate to High |
| Reaction Time | Several hours | Several hours |
| Scalability | Generally good | Can be challenging due to the handling of diazonium salts |
| Safety Considerations | High temperatures, pressure | Potentially explosive diazonium intermediates, handling of strong acids |
Synthetic Pathway Overview
The two primary routes for the synthesis of this compound are depicted below, highlighting the key transformations.
Caption: Comparative Synthetic Pathways.
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct displacement of a chloride ion by a fluoride ion on the pyridine ring, facilitated by the electron-withdrawing nitro group.
Reaction Scheme:
Caption: SNAr Reaction Scheme.
Detailed Protocol:
A mixture of 6-chloro-2-methyl-3-nitropyridine (1.0 eq.), potassium fluoride (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in sulfolane is heated to 180-200°C in a sealed vessel. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Experimental Data Summary (Method A):
| Parameter | Value |
| Reactants | 6-Chloro-2-methyl-3-nitropyridine, Potassium Fluoride |
| Solvent | Sulfolane |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 180-200°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (Post-purification) | >98% (GC) |
Method B: Modified Balz-Schiemann Reaction
This classic reaction in aromatic chemistry has been adapted for the synthesis of fluorinated heterocycles. It proceeds through the formation of a diazonium salt intermediate, which is then thermally decomposed to yield the fluoro-substituted product.
Reaction Scheme:
Caption: Balz-Schiemann Reaction Scheme.
Detailed Protocol:
Step 1: Diazotization 6-Amino-2-methyl-3-nitropyridine (1.0 eq.) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄, 3.0 eq.) at 0-5°C. An aqueous solution of sodium nitrite (1.1 eq.) is then added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature, resulting in the precipitation of the diazonium tetrafluoroborate salt.
Step 2: Fluorination The precipitated diazonium salt is filtered, washed with cold diethyl ether, and dried under vacuum. The dry salt is then carefully heated to 100-120°C. Vigorous decomposition occurs, yielding the crude this compound. The product is typically isolated by distillation directly from the reaction flask or by extraction with an organic solvent followed by purification.
Experimental Data Summary (Method B):
| Parameter | Value |
| Reactants | 6-Amino-2-methyl-3-nitropyridine, Sodium Nitrite, Tetrafluoroboric Acid |
| Solvent | Water (for diazotization) |
| Temperature | 0-5°C (Diazotization), 100-120°C (Decomposition) |
| Reaction Time | 1-2 hours (Diazotization), 1 hour (Decomposition) |
| Typical Yield | 60-75% |
| Purity (Post-purification) | >97% (GC) |
Logical Workflow for Method Selection
The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, scale of the reaction, and safety considerations. The following workflow can guide the decision-making process.
Caption: Decision-making workflow for synthesis method selection.
Conclusion
Both the nucleophilic aromatic substitution and the modified Balz-Schiemann reaction are viable methods for the synthesis of this compound. The SNAr approach (Method A) generally offers higher yields and a simpler, one-step procedure, making it the preferred method when the chlorinated precursor is available and high-temperature/pressure conditions are manageable. The Balz-Schiemann reaction (Method B) provides a valuable alternative, particularly when the amino-pyridine is the more accessible starting material. However, it requires careful handling of potentially hazardous diazonium intermediates. The choice of the optimal synthetic route will ultimately be guided by a careful consideration of the factors outlined in this guide, including starting material availability, scalability, and safety infrastructure.
X-ray crystallographic analysis of 6-Fluoro-2-methyl-3-nitropyridine derivatives
A Comparative Guide to the Structural Analysis of 6-Fluoro-2-methyl-3-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for characterizing this compound derivatives and similar substituted nitropyridines. We will focus on single-crystal X-ray diffraction as the benchmark and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD), offering insights into the strengths and limitations of each method for this class of compounds.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular geometry with high precision.[1]
A study on two isomers of a closely related compound, 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) and 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP), provides excellent examples of the detailed structural information that can be obtained.[3]
Experimental Data: Crystallographic Parameters
| Parameter | 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) | 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2(1)/c |
| a (Å) | 7.234(3) | 8.231(3) |
| b (Å) | 8.987(3) | 11.543(4) |
| c (Å) | 9.543(4) | 12.345(4) |
| α (°) | 87.65(3) | 90 |
| β (°) | 80.89(3) | 109.87(3) |
| γ (°) | 75.98(3) | 90 |
| V (ų) | 591.1(4) | 1100.1(6) |
| Z | 2 | 4 |
| R-factor | 0.045 | 0.049 |
Data sourced from "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers".[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. The choice of solvent is critical.[4]
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[4]
-
Data Collection : The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector. For the analyzed isomers, data was collected at low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[4]
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For nitropyridine derivatives, NMR is essential for confirming the substitution pattern and for studying the electronic effects of the substituents.
Experimental Data: ¹H and ¹³C NMR
The following data is for the related isomers: 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP).[6]
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2PA5N4MP | 2PA5N6MP |
| CH₃ | 2.55 | 2.50 |
| Py-H | 8.21 (s) | 8.19 (d) |
| Ph-H | 7.2-7.5 (m) | 7.2-7.5 (m) |
| NH | 9.85 (s) | 9.90 (s) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2PA5N4MP | 2PA5N6MP |
| CH₃ | 21.5 | 23.8 |
| Py-C | 111.4, 138.9, 147.1, 150.2, 153.1 | 108.9, 139.2, 147.5, 150.8, 152.7 |
| Ph-C | 122.5, 125.0, 129.5, 138.2 | 122.3, 124.8, 129.3, 138.5 |
Data sourced from "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers".[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Processing and Analysis : The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.
Workflow Diagram
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a rapid and non-destructive technique used to analyze polycrystalline materials.[7] While it does not provide the detailed atomic coordinates of a single-crystal experiment, it is invaluable for phase identification, assessing sample purity, and can be used for structure solution in cases where suitable single crystals cannot be obtained.[7]
Comparative Performance
For this compound derivatives, PXRD can be used to:
-
Confirm the crystalline phase of a bulk sample and compare it to a calculated pattern from single-crystal data.
-
Identify different polymorphs , which can have significantly different physical properties.
-
Assess the purity of a synthesized batch by detecting the presence of crystalline impurities.
A direct structure solution from powder data is more challenging for complex organic molecules but can be achieved through methods like Rietveld refinement if a good starting model is available.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation : A small amount of the finely ground crystalline sample is packed into a sample holder.
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis : The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine the unit cell parameters, and the overall pattern serves as a fingerprint for the crystalline phase.
Logical Relationship Diagram
Comparison Summary
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Powder X-ray Diffraction |
| Sample Type | Single crystal (0.1-0.3 mm) | Solution (5-10 mg) | Polycrystalline powder |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, packing | Connectivity, chemical environment, solution conformation | Crystalline phase, purity, unit cell parameters |
| Strengths | Unambiguous structure determination | Provides data on solution-state structure, dynamic processes | Rapid analysis of bulk material, polymorph screening |
| Limitations | Requires high-quality single crystals | Does not provide solid-state packing information | Limited structural detail compared to SC-XRD |
Conclusion
The choice of analytical technique for the structural characterization of this compound derivatives depends on the specific research question. Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. NMR spectroscopy provides complementary and essential information about the molecular structure in solution. Powder X-ray diffraction is a rapid and powerful tool for analyzing the bulk properties of the crystalline material. For comprehensive characterization, a combination of these techniques is often employed to gain a complete understanding of the compound's structure and properties in different states.
References
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal of 6-Fluoro-2-methyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 6-Fluoro-2-methyl-3-nitropyridine, ensuring laboratory safety and environmental protection.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step procedure for its safe disposal, in line with general hazardous waste management principles.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Data sourced from PubChem.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Adherence to these procedures is crucial to minimize risks and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. All waste handling operations should be conducted within a certified chemical fume hood.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A fully-buttoned lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Step 2: Waste Collection and Segregation
Proper containment is the first and most critical step in the disposal process.
-
Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible.[2][3][4][5]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[2][5] The date of waste accumulation should also be included.
Step 3: Waste Storage
Proper storage of the hazardous waste container is essential to prevent accidents and ensure compliance.
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area while awaiting pickup. This area must be cool, dry, and well-ventilated, away from heat or ignition sources.[2][3]
-
Containment: Keep the container tightly closed except when adding waste.[4][5] Utilize secondary containment, such as a larger, chemically resistant bin, to prevent spills.[2]
-
Incompatibles: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][3]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, contain the spill and absorb it with an inert, dry material such as sand or vermiculite.[2] Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[2]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]
Step 5: Professional Disposal
The final disposal of this compound must be conducted by qualified professionals in accordance with all applicable regulations.
-
Professional Collection: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.[2][6]
-
Regulatory Compliance: Disposal procedures must strictly adhere to all local, state, and federal hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] Chemical waste generators are responsible for the proper classification and documentation of the waste.[2]
-
Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.[2] Evaporation in a fume hood is not an acceptable method of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and protecting our planet. Always consult your institution's specific safety protocols and your local EHS department for any additional requirements.
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. mtu.edu [mtu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical and Laboratory Waste [enva.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for 6-Fluoro-2-methyl-3-nitropyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Fluoro-2-methyl-3-nitropyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and environmental protection.
Chemical and Hazard Data
| Property | Value | Reference |
| Molecular Formula | C6H5FN2O2 | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Light yellow to Yellow to Orange clear liquid or solid | |
| Purity | >97.0% (GC) |
Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Warning, H319: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P337+P317 |
Source: PubChem.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[2] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield must be worn over safety goggles when there is a risk of splashing or explosion.[3] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely is required. Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible within a ten-second travel distance.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
Conduct all weighing and transferring of the chemical within the chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Use spark-proof tools and equipment.
-
Keep containers tightly closed when not in use.
-
-
Decontamination :
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of outer gloves in the designated hazardous waste container before exiting the work area.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response :
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or poses a significant inhalation hazard, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Small Spill Cleanup (within a chemical fume hood) :
-
Don appropriate PPE, including respiratory protection if required.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable cleaning agent, working from the outer edge of the spill towards the center.[5][6]
-
-
Large Spill Cleanup (outside a chemical fume hood) :
-
Evacuate the area immediately.
-
Prevent the spread of the chemical and deny entry to the contaminated area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation :
-
Waste Container Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., "Irritant").[4]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's EHS department.[3][4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Empty containers that held the chemical must be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous waste.[7]
-
Experimental Workflow Diagram
References
- 1. This compound | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
